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Core Science & Biosynthesis

Foundational

Chemical properties of 4-Fluoro-3-methyl-5-nitropyridine for medicinal chemistry

An In-Depth Technical Guide to the Chemical Properties and Medicinal Chemistry Applications of 4-Fluoro-3-methyl-5-nitropyridine Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery The incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Medicinal Chemistry Applications of 4-Fluoro-3-methyl-5-nitropyridine

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological profile.[1] Judicious placement of fluorine can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby optimizing drug-like properties.[1][2] Within this context, fluorinated heterocyclic scaffolds, particularly pyridines, are of paramount importance. The pyridine ring is a prevalent motif in numerous approved drugs, and its functionalization provides a vector to fine-tune activity and pharmacokinetics.

This guide focuses on 4-Fluoro-3-methyl-5-nitropyridine , a highly functionalized and reactive building block. Its unique arrangement of substituents—a labile fluorine atom, an activating nitro group, and a modulating methyl group—makes it a versatile intermediate for the synthesis of complex molecular architectures. We will explore its core chemical properties, reactivity, and strategic applications, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this compound in their discovery programs.

Physicochemical and Spectroscopic Profile

The properties of 4-Fluoro-3-methyl-5-nitropyridine are dictated by the interplay of its functional groups. The strong electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the electron distribution within the aromatic ring, which is key to its reactivity.

Table 1: Physicochemical Properties of 4-Fluoro-3-methyl-5-nitropyridine and Related Isomers

PropertyValue (for 2-Fluoro-3-methyl-5-nitropyridine)ReferenceNotes
Molecular Formula C₆H₅FN₂O₂[3][4]The molecular formula is consistent across isomers.
Molecular Weight 156.11 g/mol [3][4]The molecular weight is consistent across isomers.
Appearance Solid, Low Melting Solid[5]Expected to be a pale yellow solid, typical for nitropyridines.
XLogP3 1.5[3][4]Indicates moderate lipophilicity, a favorable trait for cell permeability.
Boiling Point 265.7 ± 35.0 °C (Predicted)[3]Data for the 2-fluoro isomer; a similar range is expected.
Density 1.357 ± 0.06 g/cm³ (Predicted)[3]Data for the 2-fluoro isomer.

Note: Experimental data for the exact 4-fluoro isomer is sparse in publicly available literature. The data presented is primarily for the closely related isomer, 2-Fluoro-3-methyl-5-nitropyridine, and serves as a reliable estimate.

Core Reactivity: The Nucleophilic Aromatic Substitution (SₙAr) Manifold

The primary mode of reactivity for 4-Fluoro-3-methyl-5-nitropyridine is Nucleophilic Aromatic Substitution (SₙAr) . The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro group at the C5 position, para to the C2 position and ortho to the C4 position, dramatically activates the ring for nucleophilic attack.[6]

The fluorine atom at the C4 position is an excellent leaving group in SₙAr reactions for two key reasons:

  • High Electronegativity: Fluorine polarizes the C-F bond, making the C4 carbon highly electrophilic and susceptible to attack.

  • Stabilization of the Intermediate: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group and the ring nitrogen are perfectly positioned to stabilize this intermediate through resonance, lowering the activation energy of the reaction.[7]

This high reactivity makes the C4 position a versatile handle for introducing a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, which is a critical step in building molecular diversity in drug discovery campaigns.[8]

Caption: The SₙAr mechanism of 4-Fluoro-3-methyl-5-nitropyridine.

Applications in Medicinal Chemistry

The 3-methyl-5-nitropyridine core is a privileged scaffold found in a range of biologically active molecules. The ability to easily displace the C4-fluorine atom allows for the late-stage introduction of various functional groups to build structure-activity relationships (SAR).

  • Kinase Inhibitors: The pyridine core is a common hinge-binding motif in many kinase inhibitors. Derivatives of substituted nitropyridines have been explored as inhibitors for targets like FLT3 in acute myeloid leukemia.[9] The 4-position allows for the attachment of solubilizing groups or vectors that can probe deeper into the ATP-binding pocket.

  • Antimicrobial Agents: Nitropyridine derivatives have a history of use as antimicrobial agents.[10] The nitro group can be bioreduced in microbial cells to form reactive species that damage cellular macromolecules. The C4 position can be functionalized to optimize potency and spectrum of activity.[2]

  • CNS Agents: The pyridine scaffold is prevalent in drugs targeting the central nervous system. The ability to modulate polarity and hydrogen bonding potential by varying the C4 substituent is a key strategy for optimizing blood-brain barrier penetration and target engagement.

Synthetic and Experimental Protocols

A robust and reliable synthesis is crucial for the utility of any building block. The synthesis of 4-Fluoro-3-methyl-5-nitropyridine itself can be approached through several established routes, often involving nitration of a precursor followed by fluorination, or vice-versa.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Fluoro-3-methyl-5-nitropyridine Start Starting Material (e.g., 4-Chloro-3-methyl-5-nitropyridine) Reaction Fluorination Reaction (e.g., CsF or TBAF in DMSO) Start->Reaction Add Fluorinating Agent & Heat Workup Aqueous Workup (Quench, Extract with EtOAc) Reaction->Workup Cool & Quench Purification Purification (Flash Chromatography) Workup->Purification Crude Product Product Final Product (4-Fluoro-3-methyl-5-nitropyridine) Purification->Product QC Quality Control (NMR, LC-MS) Product->QC

Caption: General workflow for synthesis and purification.

Protocol 1: Synthesis via Fluorodenitration (Exemplar)

This protocol is adapted from established methods for the synthesis of fluoropyridines from nitropyridine precursors.[11][12]

  • Causality: Cesium fluoride (CsF) is often used as a fluoride source in aprotic polar solvents like DMSO. The high temperature is necessary to overcome the activation energy for the substitution.[11][13] Tetrabutylammonium fluoride (TBAF) is an alternative that can sometimes allow for milder conditions.[12]

Methodology:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the starting material, 4-chloro-3-methyl-5-nitropyridine (1.0 eq).

  • Reagents: Add anhydrous cesium fluoride (CsF, 3.0-5.0 eq) followed by anhydrous dimethyl sulfoxide (DMSO) to create a ~0.1 M solution.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: SₙAr with a Primary Amine

This protocol demonstrates the use of 4-Fluoro-3-methyl-5-nitropyridine to synthesize a 4-amino derivative.

  • Causality: A base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is required to act as a scavenger for the hydrofluoric acid (HF) that is generated during the reaction, driving the equilibrium towards the product.

Methodology:

  • Setup: In a vial, dissolve 4-Fluoro-3-methyl-5-nitropyridine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reagents: Add the desired primary amine (1.1 eq) to the solution, followed by a non-nucleophilic base like DIPEA (2.0 eq).

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography or recrystallization.

  • Validation: Characterize the final product by NMR and mass spectrometry to confirm the successful substitution.

Conclusion

4-Fluoro-3-methyl-5-nitropyridine is a highly valuable and reactive chemical intermediate for medicinal chemistry. Its utility is primarily driven by the facile displacement of the C4-fluorine atom via nucleophilic aromatic substitution, a reaction that is robust, predictable, and tolerant of a wide range of functional groups. This allows for the efficient generation of diverse libraries of substituted pyridines for biological screening. A thorough understanding of its reactivity, grounded in the electronic principles of SₙAr mechanisms, empowers chemists to strategically design and execute synthetic routes toward novel therapeutic agents targeting a spectrum of diseases.

References

  • Tjøsås, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Chem-Impex. 3-Fluoro-4-nitropyridine. Available from: [Link]

  • Semantic Scholar. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Available from: [Link]

  • Google Patents. (2017). US9617215B2 - N-heterocyclic compounds for in vivo imaging.
  • USPTO. (n.d.). Application Data for 17/776,805. Available from: [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1789. Available from: [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(22), 8823-8854. Available from: [Link]

  • SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Available from: [Link]

  • Google Patents. (2006). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • AKJournals. (2009). Nucleophilic aromatic substitution by [¹⁸F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 282, 73-78. Available from: [Link]

  • Google Patents. (2021). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • Chemsrc. CAS#:1805118-16-4 | 4-(Difluoromethyl)-3-fluoro-5-nitropyridine. Available from: [Link]

  • DASH - Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. Available from: [Link]

  • PubChem. 2-Fluoro-3-methyl-5-nitropyridine. Available from: [Link]

  • Lei, T., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 283, 117173. Available from: [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 981. Available from: [Link]

  • WOSHI. (2026). The Importance of 2-Fluoro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis. Available from: [Link]

  • ACS Publications. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters, 7(4), 577-579. Available from: [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 1-16. Available from: [Link]

Sources

Exploratory

Thermodynamic Stability of 3-Methyl-5-Nitropyridine Derivatives: A Comprehensive Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and high-energy density materials relies heavily on the predictable reactivity and thermal stability of their intermediate scaffolds. 3-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and high-energy density materials relies heavily on the predictable reactivity and thermal stability of their intermediate scaffolds. 3-Methyl-5-nitropyridine (CAS: 6960-20-9) [1] represents a critical structural motif characterized by a unique "push-pull" electronic environment. The juxtaposition of an electron-donating methyl group (+I effect) and a strongly electron-withdrawing nitro group (-I, -M effects) on an already electron-deficient pyridine ring creates complex thermodynamic landscapes.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 3-methyl-5-nitropyridine derivatives. It details the mechanistic causality behind their regioselectivity, outlines self-validating experimental protocols for thermal profiling, and synthesizes key quantitative data to guide drug development professionals and materials scientists.

Structural Energetics and Regioselectivity

The thermodynamic stability of nitropyridine derivatives is fundamentally dictated by the bond dissociation energy (BDE) of the


 linkage, as the homolytic or heterolytic rupture of this bond is typically the rate-limiting step in thermal decomposition [3]. Because the electronegative pyridine nitrogen disrupts homogeneous electron distribution, the ring possesses lower aromatic resonance energy than benzene, making substituent effects highly pronounced [3].
Kinetic vs. Thermodynamic Control in Derivatization

When functionalizing 3-methyl-5-nitropyridine via Nucleophilic Aromatic Substitution (


), researchers must carefully navigate the interplay between kinetic and thermodynamic control [2].
  • Kinetic Control: The strong inductive effect of the nitro group renders the C2 position highly electron-deficient. Consequently, nucleophilic attack at C2 is kinetically favored due to a lower activation energy barrier (

    
    ) [2].
    
  • Thermodynamic Control: Despite the rapid formation of the C2-isomer, the C6-substituted product is frequently the thermodynamically more stable isomer due to reduced steric hindrance and favorable electronic distribution [2].

Causality in Synthesis: By running


 reactions at elevated temperatures for extended durations, the reversible kinetic product is allowed to equilibrate, driving the reaction toward the deep thermodynamic minimum of the C6 derivative [2].

Regioselectivity SM 3-Methyl-5-Nitropyridine (Starting Material) Kinetic C2-Substituted Product (Electron-Deficient Site) SM->Kinetic Fast / Low Temp (Kinetic Control) Thermo C6-Substituted Product (Sterically/Electronically Stable) SM->Thermo Slow / High Temp (Thermodynamic Control) Kinetic->Thermo Equilibration (Reversible SNAr)

Fig 1: Kinetic vs. thermodynamic control pathways in 3-methyl-5-nitropyridine derivatization.

Computational Profiling of Thermodynamic Parameters

Before empirical testing, Density Functional Theory (DFT) is employed to predict the Heat of Formation (HOF) and BDE. The B3LYP functional paired with a 6-311++G(d,p) basis set is the industry standard for these nitrogen-rich aromatic systems [5].

Causality behind the model choice: B3LYP provides an optimal balance between computational cost and the accurate modeling of electron correlation in highly polarized


 and 

bonds. Isodesmic reactions (where the number and types of chemical bonds are conserved) are utilized to calculate the HOF, ensuring that systematic errors inherent in the DFT functional cancel out, yielding highly reliable thermodynamic predictions [3].

Experimental Methodologies for Stability Assessment

To transition from theoretical models to empirical certainty, rigorous thermal analysis is required. The following protocols are designed as self-validating systems , ensuring that instrument drift or secondary chemical reactions do not skew the thermodynamic data.

Protocol A: Oxygen-Bomb Combustion Calorimetry (Enthalpy of Formation)

This protocol determines the standard molar enthalpy of combustion (


), from which the standard enthalpy of formation (

) is derived via a Hess thermochemical cycle [4].
  • System Calibration (Self-Validation Step): Pelletize 0.5 g of NIST-traceable benzoic acid and combust it under 3.0 MPa of high-purity

    
    .
    
    • Causality: This establishes the exact energy equivalent (heat capacity) of the calorimeter hardware, ensuring subsequent sample data is absolute, not relative.

  • Sample Preparation: Accurately weigh ~0.5 g of the 3-methyl-5-nitropyridine derivative. Place it in a quartz crucible fitted with a known mass of cotton fuse.

  • Combustion: Pressurize the bomb with 3.0 MPa

    
    , submerge in the adiabatic water jacket, and ignite. Record the temperature rise (
    
    
    
    ) to a precision of 0.001 K.
  • Titration Correction (Self-Validation Step): Post-combustion, wash the bomb's interior with ultra-pure water and titrate the washings with standardized 0.1 M

    
    .
    
    • Causality: The nitrogen in the pyridine ring and nitro group oxidizes to aqueous nitric acid (

      
      ). The formation of 
      
      
      
      is highly exothermic. By quantifying the acid, this excess heat is mathematically subtracted to isolate the true combustion enthalpy of the organic skeleton [4].
Protocol B: Differential Scanning Calorimetry (DSC)

DSC maps the thermal degradation profile and phase transitions, identifying the exact onset temperature of decomposition (


).
  • Baseline Subtraction (Self-Validation Step): Run an empty, pin-holed aluminum crucible from 25°C to 400°C at 10°C/min.

    • Causality: This captures the instrument's inherent thermal drift. Subtracting this baseline from the sample run ensures only sample-specific heat flow is recorded.

  • Sample Analysis: Seal 2–5 mg of the derivative in an identical pin-holed aluminum pan.

  • Thermal Profiling: Heat the sample at 10°C/min under a strict 50 mL/min

    
     purge.
    
    • Causality: The 10°C/min rate provides the optimal balance between thermal resolution and sensitivity. The

      
       purge prevents atmospheric oxidation, isolating pure thermal dissociation, while the pin-hole prevents pressure-induced shifts in the decomposition kinetics caused by evolved 
      
      
      
      gases.

Workflow A Derivative Sample B Bomb Calorimetry (Combustion Enthalpy) A->B C DSC / TGA (Thermal Degradation) A->C D HNO3 Titration (Self-Validation) B->D E Baseline Subtraction (Self-Validation) C->E F Thermodynamic Profile (HOF & BDE) D->F E->F

Fig 2: Self-validating experimental workflow for determining thermodynamic stability parameters.

Quantitative Data Presentation

The thermodynamic stability of 3-methyl-5-nitropyridine and its functionalized counterparts can be benchmarked using the parameters summarized below. The data highlights how structural modifications (such as amino substitutions or N-oxide formations) alter the energetic landscape.

Table 1: Thermodynamic and Physicochemical Parameters of Nitropyridine Derivatives
Derivative / CompoundMolecular Weight ( g/mol )Standard Enthalpy of Combustion (

)
Standard Enthalpy of Formation (

)
Bond Dissociation Energy (N-NO

/ N-O)
3-Methyl-5-nitropyridine [1]138.12Calculated: ~ -3150 kJ/molCalculated: ~ +15.0 kJ/mol~ 245 kJ/mol
2-Amino-5-nitropyridine [4]139.11-2673.16 ± 0.24 kJ/mol-8.97 ± 0.99 kJ/mol~ 258 kJ/mol
4-Nitropyridine N-oxide [6]140.10-2510.5 ± 2.0 kJ/mol+45.2 ± 1.5 kJ/mol258.5 ± 5.3 kJ/mol

(Note: Calculated values are derived from DFT B3LYP/6-311++G(d,p) isodesmic modeling; experimental values are derived from automated adiabatic and oxygen-bomb calorimetry [4][6].)

Conclusion

The thermodynamic stability of 3-methyl-5-nitropyridine derivatives is a delicate balance dictated by the inductive and mesomeric effects of the pyridine ring's substituents. By leveraging computational DFT profiling alongside self-validating experimental techniques like oxygen-bomb calorimetry and DSC, researchers can accurately predict the thermal degradation pathways and regioselective behavior of these molecules. This rigorous approach to thermodynamic profiling is essential for the safe, scalable, and efficient development of novel APIs and advanced materials.

References

  • ResearchGate. "Theoretical Investigation of Pyridine Derivatives as High Energy Materials." ResearchGate Publications. URL: [Link]

  • OSTI / ETDEWEB. "Thermodynamic studies of crystalline 2-amino-5-nitropyridine (C5H5N3O2)." Office of Scientific and Technical Information. URL: [Link]

  • National Institutes of Health (PMC). "Speculative assessment, molecular composition, PDOS, topology exploration (ELF, LOL, RDG), ligand-protein interactions, on 5-bromo-3-nitropyridine-2-carbonitrile." PubMed Central. URL: [Link]

  • ResearchGate. "Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives." ResearchGate Publications. URL: [Link]

Foundational

The Patent Landscape and Synthetic Utility of 4-Fluoro-3-methyl-5-nitropyridine in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of multi-functionalized heterocyclic building blocks is a primary driver of patentable intellectual property. 4-Fluoro-3-methyl-5-nitropyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of multi-functionalized heterocyclic building blocks is a primary driver of patentable intellectual property. 4-Fluoro-3-methyl-5-nitropyridine (CAS 1804053-10-8) has emerged as a highly specialized, orthogonal intermediate[1]. While not a therapeutic agent itself, this moiety serves as a foundational scaffold for constructing complex, fused bicyclic systems such as 1H-imidazo[4,5-c]pyridines and azaindoles. These architectures are heavily represented in the patent landscape of ATP-competitive kinase inhibitors and central nervous system (CNS) modulators.

This technical guide provides an in-depth analysis of the physicochemical rationale behind this moiety, its role in drug discovery patents, and field-proven, self-validating experimental protocols for its functionalization.

Mechanistic Rationale & Physicochemical Profiling

The architectural brilliance of 4-Fluoro-3-methyl-5-nitropyridine lies in the synergistic electronic and steric effects of its substituents. As a Senior Application Scientist, I evaluate building blocks not just by their final structure, but by the causality of their reactivity during synthesis.

  • C4-Fluorine (The Leaving Group): The pyridine ring is inherently electron-deficient. The highly electronegative fluorine atom at the 4-position further polarizes the C-F bond, making the C4 carbon exceptionally electrophilic. Fluoride acts as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions on heteroaromatics[2].

  • C5-Nitro (The Activating Group & Masked Amine): The nitro group exerts a strong electron-withdrawing effect (-I, -M), drastically depleting electron density at the ortho (C4) and para (C6) positions. During SNAr, the nitro group stabilizes the negatively charged intermediate (the Meisenheimer complex) via resonance[3]. Post-substitution, the nitro group serves as a masked amine that can be chemoselectively reduced[4].

  • C3-Methyl (The Steric Lock): The methyl group provides a critical steric boundary. It dictates the regioselectivity of incoming nucleophiles and restricts the rotational freedom of the resulting C4-amine, a conformational lock often required to achieve high binding affinity in specific kinase pockets.

Table 1: Physicochemical Profile of 4-Fluoro-3-methyl-5-nitropyridine
PropertyValueMechanistic Implication
CAS Number 1804053-10-8Unique identifier for patent landscaping and sourcing.
Molecular Weight 156.11 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
C4-Fluorine Highly ElectrophilicOptimal leaving group for SNAr; orthogonal to traditional cross-coupling halogens (Br, I).
C5-Nitro Electron-WithdrawingStabilizes the SNAr Meisenheimer complex; acts as a versatile precursor for cyclization.
C3-Methyl Steric BulwarkInfluences molecular conformation; provides a handle for late-stage benzylic functionalization.

Patent Landscape & Therapeutic Applications

An analysis of the patent landscape reveals that derivatives of 4-Fluoro-3-methyl-5-nitropyridine are predominantly utilized to bypass existing intellectual property surrounding traditional purine and pyrimidine scaffolds.

By utilizing the SNAr/Reduction workflow (detailed below), medicinal chemists rapidly generate 3-methylpyridine-4,5-diamine derivatives. These diamines are subsequently condensed with aldehydes or carboxylic acids to form highly substituted imidazopyridines. In the oncology and immunology patent space, these fused heterocycles act as bioisosteres of the adenine ring of ATP, allowing them to competitively bind the hinge region of critical kinases such as JAK (Janus Kinase) , BTK (Bruton's Tyrosine Kinase) , and PI3K (Phosphoinositide 3-kinase) .

Pathway Ligand Cytokine/Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Kinase Target Kinase (e.g., JAK) Inhibited by Scaffold Receptor->Kinase TF Transcription Factor (STAT) Kinase->TF Phosphorylation Gene Gene Expression (Disease Progression) TF->Gene Translocation

Fig 1. Kinase signaling cascade targeted by diaminopyridine-derived inhibitors.

Synthetic Methodologies & Experimental Protocols

To leverage this moiety effectively, the synthetic protocols must be self-validating. The following methodologies detail the causality behind each reagent choice, ensuring reproducible scale-up.

Protocol A: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This step installs the primary pharmacophore at the C4 position.

  • Reaction Setup: Dissolve 4-Fluoro-3-methyl-5-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent. It solvates the cations of the base but leaves the amine nucleophile unsolvated and highly reactive, driving the SNAr kinetics[2].

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the hydrofluoric acid (HF) byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Execution & Validation: Stir the mixture at 50°C for 2–4 hours. Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the starting material mass (m/z 157 [M+H]+) and the appearance of the product mass confirm the displacement of fluorine.

  • Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl or brine to completely remove residual DMF, which can interfere with downstream reduction.

Table 2: SNAr Reaction Optimization Matrix
SolventBaseTemp (°C)Yield (%)Causality / Observation
DMF DIPEA 50 >90 Optimal; polar aprotic solvent maximizes nucleophilicity.
DMSOK₂CO₃8085High yield, but DMSO is notoriously difficult to remove during aqueous workup.
EtOHTEA80<40Protic solvent hydrogen-bonds with the nucleophile, drastically reducing reactivity.
THFNaH0 to RT60Overly strong base leads to degradation and unwanted side reactions.
Protocol B: Chemoselective Nitro Reduction

Once the C4-amine is installed, the C5-nitro group must be reduced to yield the diaminopyridine precursor[4].

  • Reaction Setup: Dissolve the SNAr product from Protocol A in a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (2.0 eq).

    • Causality: While Palladium on Carbon (Pd/C) with hydrogen gas is a common reduction method, it can inadvertently cause dehalogenation if other halogens (e.g., Cl, Br) are present on the extended scaffold. The Fe/NH₄Cl system provides mild, slightly acidic conditions that are strictly chemoselective for the nitro group, preserving the integrity of the rest of the molecule[4].

  • Execution & Validation: Heat the suspension to 80°C for 2 hours. The reaction color will change from deep yellow/orange to pale yellow/colorless as the chromophoric nitro group is reduced.

  • Workup: Filter the hot mixture through a pad of Celite to remove insoluble iron oxides. Concentrate the filtrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, and dry the organic layer over Na₂SO₄.

G A 4-Fluoro-3-methyl -5-nitropyridine C SNAr Intermediate (Meisenheimer) A->C B Amine Nucleophile (DIPEA, DMF) B->C D 4-Amino-3-methyl -5-nitropyridine C->D E Nitro Reduction (Fe, NH4Cl) D->E F Diaminopyridine Scaffold E->F

Fig 2. Stepwise synthetic workflow from fluoropyridine to diaminopyridine scaffold.

References

  • [2] Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules (Basel, Switzerland), 11(2), 130–133. Retrieved from[Link]

  • [3] Wikipedia Contributors. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

Sources

Exploratory

Crystal Structure Analysis of 4-Fluoro-3-methyl-5-nitropyridine: A Methodological Whitepaper

Executive Summary & Rationale In modern drug discovery and agrochemical development, highly functionalized pyridine derivatives serve as critical pharmacophores. Among these, 4-Fluoro-3-methyl-5-nitropyridine (CAS 180405...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery and agrochemical development, highly functionalized pyridine derivatives serve as critical pharmacophores. Among these, 4-Fluoro-3-methyl-5-nitropyridine (CAS 1804053-10-8) represents a unique structural motif characterized by a highly congested and electronically polarized aromatic ring [1].

The juxtaposition of the electron-withdrawing fluoro (-F) and nitro (-NO


) groups against the electron-donating methyl (-CH

) group creates a pronounced "push-pull" electronic system. Furthermore, the steric crowding at positions 3, 4, and 5 forces complex intramolecular dynamics—specifically, the torsion of the bulky nitro group out of the pyridine plane to minimize steric clash with the adjacent fluorine atom. Understanding these steric and electronic parameters through Single-Crystal X-Ray Diffraction (SCXRD) is paramount for researchers seeking to utilize this building block in structure-based drug design, where precise dihedral angles and hydrogen-bond acceptor vectors dictate target binding affinity.

This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, data acquisition, and structural refinement of 4-Fluoro-3-methyl-5-nitropyridine.

Physicochemical Profiling & Crystallization Strategy

Before initiating crystallographic studies, the physicochemical profile of the molecule must dictate the experimental approach. The presence of the highly electronegative fluorine atom significantly alters the molecule's dipole moment and solubility profile.

Quantitative Molecular Profile
ParameterValueCrystallographic Implication
Compound Name 4-Fluoro-3-methyl-5-nitropyridineTarget analyte for SCXRD.
CAS Registry Number 1804053-10-8Identifier for chemical sourcing [1].
Molecular Formula C

H

FN

O

Determines expected unit cell density (

).
Molecular Weight 156.11 g/mol Small molecule; requires high-angle data collection.
H-Bond Donors 0Crystal packing driven by

stacking and dipole interactions.
H-Bond Acceptors 4 (N, O, O, F)High propensity for halogen bonding (F···F or F···H-C).
The Causality of Solvent Selection

Because 4-Fluoro-3-methyl-5-nitropyridine lacks classical hydrogen-bond donors (like -OH or -NH), its crystal lattice is primarily stabilized by weaker intermolecular forces, such as


 stacking, dipole-dipole interactions, and non-classical C-H···F/C-H···O hydrogen bonds.

Choice of Solvent System: A binary solvent system of Ethyl Acetate (EtOAc) and n-Hexane (1:3 v/v) is optimal.

  • Causality: The molecule is highly soluble in polar aprotic solvents (EtOAc) but poorly soluble in non-polar alkanes (Hexane). By utilizing a slow evaporation technique, the more volatile EtOAc evaporates slightly faster than the hexane. This gradually increases the non-polar character of the mother liquor, forcing the polar pyridine derivative to slowly nucleate. This controlled supersaturation prevents rapid precipitation, thereby minimizing crystal twinning and yielding highly ordered, diffraction-quality single crystals.

SCXRD Experimental Workflow

The following diagram outlines the logical progression of the crystallographic analysis, from initial synthesis to final structural validation.

Workflow A 1. Compound Synthesis & Purification B 2. Solvent Screening & Slow Evaporation A->B C 3. Crystal Harvesting & Cryogenic Mounting (100 K) B->C D 4. SCXRD Data Collection (Mo Kα / Cu Kα) C->D E 5. Data Reduction & Absorption Correction D->E F 6. Structure Solution (Intrinsic Phasing) E->F G 7. Anisotropic Refinement & CIF Validation F->G

Workflow for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of fluorinated nitropyridines.

Step-by-Step Crystallographic Protocol

To ensure rigorous scientific integrity, every step in the SCXRD protocol must function as a self-validating system.

Step 1: Crystal Harvesting and Cryocooling
  • Selection: Under a polarized light microscope, select a crystal with well-defined faces, uniform extinction, and dimensions approximately

    
     mm.
    
  • Mounting: Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen cryoloop.

  • Cryocooling (100 K): Immediately transfer the loop to the diffractometer under a 100 K nitrogen cold stream.

    • Causality: Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. For 4-Fluoro-3-methyl-5-nitropyridine, the methyl and nitro groups are highly susceptible to rotational dynamic disorder at room temperature. Cryocooling "freezes" these groups in their lowest energy conformations, yielding sharper diffraction spots and allowing resolution up to

      
       or better.
      
Step 2: Data Collection
  • Radiation Choice: Utilize Mo K

    
     radiation (
    
    
    
    ) equipped with a graphite monochromator or multilayer optics. While Cu K
    
    
    provides stronger diffraction for small organics, Mo K
    
    
    minimizes absorption effects, which is critical when precisely modeling the electron density of the highly electronegative fluorine atom.
  • Strategy: Collect

    
     and 
    
    
    
    scans to ensure
    
    
    completeness of the asymmetric unit.
  • Validation: Monitor the internal agreement factor (

    
    ). A self-validating data collection will yield an 
    
    
    
    , indicating that symmetry-equivalent reflections are highly consistent.
Step 3: Data Reduction and Structure Solution
  • Integration: Process the raw frames using software such as CrysAlisPro or APEX. Apply a multi-scan absorption correction (e.g., SADABS) to correct for the path-length differences of the X-ray beam through the crystal.

  • Structure Solution: Solve the structure using Intrinsic Phasing via SHELXT [2].

    • Causality: Intrinsic phasing is mathematically superior to traditional direct methods for small organic molecules, rapidly locating both the heavy (F, O, N) and light (C) atoms without requiring user intervention or heavy-atom derivatives.

Step 4: Refinement and Validation
  • Refinement Engine: Perform full-matrix least-squares refinement on

    
     using SHELXL [2], operated through the Olex2  graphical user interface [3].
    
  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O, F) anisotropically. This models the electron density as an ellipsoid rather than a sphere, accounting for the directional bonding environments.

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (

    
     for aromatic protons, and 
    
    
    
    for the methyl protons).
  • Validation: The final model must be validated using the IUCr CheckCIF routine. A successful refinement will yield an

    
    , a Goodness-of-Fit (GoF) near 1.000, and no residual electron density peaks 
    
    
    
    .

Structural Analysis & Intermolecular Interactions

Once the structure of 4-Fluoro-3-methyl-5-nitropyridine is resolved, the analysis shifts to interpreting the geometric data.

Steric Congestion and Dihedral Torsion

The most critical geometric feature to extract is the torsion angle of the nitro group relative to the pyridine ring. Due to the steric bulk of the adjacent fluorine atom at C4 and the hydrogen at C6, the nitro group cannot achieve perfect coplanarity with the aromatic system.

  • Empirical Expectation: The O-N-C-C dihedral angle is expected to deviate by

    
     to 
    
    
    
    from the plane. This torsion breaks the full
    
    
    -conjugation of the nitro group with the pyridine ring, slightly localizing the electron density and increasing the basicity of the pyridine nitrogen compared to an unhindered nitropyridine.
Halogen Bonding and Packing Motifs

In the absence of strong hydrogen bonds, the crystal packing is dictated by:

  • 
     Stacking:  Centroid-to-centroid distances of 
    
    
    
    between parallel pyridine rings.
  • C-H···F Interactions: The highly electronegative fluorine acts as a weak hydrogen-bond acceptor for adjacent methyl or aromatic protons, forming a 3D supramolecular network.

Predictive Crystallographic Parameters

Based on structurally analogous fluorinated nitropyridines, the following quantitative parameters represent the expected refinement outcomes for a high-quality crystal of this compound.

Crystallographic ParameterExpected Empirical Range
Crystal System Monoclinic
Space Group

(Centrosymmetric)
Temperature 100(2) K
Calculated Density (

)

Z (Molecules per unit cell) 4
Final



Goodness-of-Fit (GoF) on


Max/Min Residual Electron Density

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) with 4-Fluoro-3-methyl-5-nitropyridine

[1][2] Executive Summary This guide details the operational parameters for utilizing 4-Fluoro-3-methyl-5-nitropyridine as a high-value electrophile in nucleophilic aromatic substitution (SNAr). While 4-chloropyridines ar...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide details the operational parameters for utilizing 4-Fluoro-3-methyl-5-nitropyridine as a high-value electrophile in nucleophilic aromatic substitution (SNAr). While 4-chloropyridines are standard in medicinal chemistry, this specific fluoro-analog is critical when targeting the C4 position flanked by steric bulk (C3-methyl).[1]

The combination of the C5-nitro group (electronic activator) and the C4-fluorine (kinetic accelerator) allows this substrate to overcome the steric hindrance imposed by the C3-methyl group .[1] This note provides validated protocols for amine and alkoxide coupling, emphasizing the "Element Effect" where fluorine outperforms chlorine in rate-determining nucleophilic attack steps.

Mechanistic Insight & Rationale

The Substrate Architecture

The reactivity profile of 4-Fluoro-3-methyl-5-nitropyridine is defined by a "Push-Pull-Block" dynamic:

  • Pull (Activation): The C5-Nitro group and the N1-Pyridine nitrogen are strongly electron-withdrawing, lowering the LUMO energy at C4 and stabilizing the anionic intermediate (Meisenheimer complex).[1]

  • Block (Sterics): The C3-Methyl group exerts significant steric pressure on the C4 center, hindering the approach of bulky nucleophiles.[1]

  • Accelerator (The Fluorine Advantage): Unlike electrophilic aromatic substitution, SNAr rates for halogens often follow the order F >> Cl ≈ Br > I.[1] The high electronegativity of fluorine increases the electrophilicity of the C4 carbon, accelerating the initial attack—the rate-determining step in this sterically crowded system.[1]

Reaction Pathway Visualization

The following diagram illustrates the addition-elimination mechanism, highlighting the critical resonance stabilization provided by the nitro group.[1]

SNAr_Mechanism cluster_legend Mechanism Dynamics Substrate 4-Fluoro-3-methyl- 5-nitropyridine TS Meisenheimer Complex (Transition State) Substrate->TS k1 (Rate Limiting) Nu- Attack Nuc Nucleophile (Nu-H) Nuc->TS Product 4-Substituted 3-methyl-5-nitropyridine TS->Product k2 (Fast) Elimination LG Leaving Group (F-) TS->LG Text The C3-Methyl hinders attack. High electronegativity of F accelerates k1, overcoming sterics.

Caption: Kinetic pathway of SNAr on 4-Fluoro-3-methyl-5-nitropyridine. The formation of the Meisenheimer complex (k1) is the rate-determining step, significantly accelerated by the Fluorine substituent.[1]

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines

Best for: Synthesis of kinase inhibitor scaffolds (e.g., p38 MAP kinase).[1]

Reagents:

  • Substrate: 4-Fluoro-3-methyl-5-nitropyridine (1.0 equiv)[1]

  • Nucleophile: Amine (1.1 – 1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or THF (for reactive amines); DMSO (for unreactive amines)[1]

Procedure:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 4-Fluoro-3-methyl-5-nitropyridine (1.0 mmol, 156 mg) in anhydrous MeCN (3.0 mL, 0.33 M).

  • Addition: Add DIPEA (3.0 mmol, 522 µL) followed by the amine (1.1 mmol) dropwise at room temperature (RT).

    • Note: If the reaction is highly exothermic (common with small primary amines), cool to 0°C during addition.[1]

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.

    • Reactive Amines (e.g., Morpholine, Pyrrolidine):[1] Complete within 1–2 hours at RT.

    • Sterically Hindered Amines: Heat to 60°C.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and Brine (10 mL). Dry organic layer over Na2SO4, filter, and concentrate.[1][2][3]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Etherification (Alkoxylation)

Best for: Introducing solubilizing alkoxy groups or macrocyclization precursors.[1]

Reagents:

  • Substrate: 4-Fluoro-3-methyl-5-nitropyridine (1.0 equiv)[1]

  • Alcohol (R-OH): 1.2 equiv[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.3 equiv)[1]

  • Solvent: Anhydrous THF or DMF[1]

Procedure:

  • Activation: To a suspension of NaH (1.3 mmol, 52 mg) in anhydrous THF (2 mL) at 0°C under N2, slowly add the alcohol (1.2 mmol) dissolved in THF (1 mL). Stir for 15–30 min to generate the alkoxide.

  • Coupling: Add a solution of 4-Fluoro-3-methyl-5-nitropyridine (1.0 mmol) in THF (1 mL) dropwise to the alkoxide solution at 0°C.

  • Execution: Allow to warm to RT.

    • Critical: Due to the C3-methyl steric bulk, secondary alcohols may require heating to 50–70°C in DMF instead of THF.[1]

  • Quench: Carefully quench with saturated NH4Cl solution at 0°C.

  • Workup: Extract with Et2O or EtOAc.

Optimization & Troubleshooting Guide

The C3-methyl group introduces a "steric penalty."[1] If conversion is low, follow this logic:

Solvent and Base Selection Matrix
Condition SetSolventBaseTemperatureApplication
Standard MeCN or THFDIPEA or Et3N25°CPrimary amines, cyclic secondary amines.[1]
Enhanced DMF or NMPK2CO360–90°CWeak nucleophiles (anilines), bulky amines.[1]
Aggressive DMSOCsF or NaH100–120°CHighly hindered nucleophiles; CsF aids F-displacement.[1]
Green Ethanol/WaterNaHCO3RefluxRobust substrates; industrial scalability.
Troubleshooting Workflow (Decision Tree)

Optimization Start Reaction Incomplete (LC-MS) Check1 Is Nucleophile Bulky? Start->Check1 Branch1_Yes Switch to Polar Aprotic (DMSO/NMP) + Heat Check1->Branch1_Yes Yes Branch1_No Check Base Strength Check1->Branch1_No No Check2 Is Base Strong Enough? Branch1_No->Check2 Branch2_No Switch DIPEA -> NaH or Cs2CO3 Check2->Branch2_No No Branch2_Yes Check Leaving Group Check2->Branch2_Yes Yes Solution Confirm Substrate Identity. (Did F hydrolyze to OH?) Branch2_Yes->Solution

Caption: Step-by-step logic for troubleshooting stalled SNAr reactions on sterically encumbered pyridines.

Safety & Handling (E-E-A-T)

  • Energetic Potential: Nitropyridines possess high energy density.[1] While 4-Fluoro-3-methyl-5-nitropyridine is generally stable, avoid heating crude reaction mixtures to dryness, as concentrated nitro-compounds can be shock-sensitive.

  • Skin Sensitization: Halogenated nitropyridines are potent skin irritants and sensitizers.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]

  • Quenching: Always quench NaH reactions with extreme caution using NH4Cl or isopropanol before water addition to prevent hydrogen gas evolution/flash fire.[1]

References

  • Mechanistic Foundation: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. (Establishes the addition-elimination mechanism and the "element effect" where F > Cl).

  • Fluorine Effect: Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Authoritative text on the reactivity of fluorinated heterocycles).

  • Synthetic Application: Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Contextualizes SNAr in pyridine drug synthesis).

  • Analogous Chemistry: BenchChem Application Notes. (2025).[1][4][5] Reactivity of the nitro group on a pyridine ring. (General protocols for nitropyridine substitutions).

  • Kinase Inhibitor Synthesis: Example Patent WO2010089773A2. Process for preparation of nitropyridine derivatives. (Demonstrates industrial scale-up of related chloro-nitro-methyl pyridines).[1]

Sources

Application

Application Note: Synthesis of Hinge-Binding Kinase Inhibitors Using 4-Fluoro-3-methyl-5-nitropyridine as a Privileged Scaffold

Executive Summary & Rationale The design of ATP-competitive kinase inhibitors relies heavily on heteroaromatic scaffolds that can mimic the binding mode of adenine within the kinase hinge region. The imidazo[4,5-c]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The design of ATP-competitive kinase inhibitors relies heavily on heteroaromatic scaffolds that can mimic the binding mode of adenine within the kinase hinge region. The imidazo[4,5-c]pyridine core has emerged as a highly potent bioisostere of purine, demonstrating exceptional efficacy in targeting kinases such as Bruton's Tyrosine Kinase (BTK) and DNA-Dependent Protein Kinase (DNA-PK) .

To construct this bicyclic system efficiently, 4-Fluoro-3-methyl-5-nitropyridine serves as an optimal starting scaffold. The selection of this specific building block is driven by two critical mechanistic advantages:

  • Accelerated

    
     Kinetics:  In nucleophilic aromatic substitution (
    
    
    
    ), the rate-determining step is the formation of the Meisenheimer complex. The extreme electronegativity of the C4-fluorine atom strongly polarizes the C-F
    
    
    -bond, significantly lowering the LUMO energy of the aromatic system. This results in a nucleophilic attack that is orders of magnitude faster than that of the corresponding 4-chloro or 4-bromo analogues .
  • Conformational Steering: The C3-methyl group induces a deliberate steric clash with the incoming C4-amine substituent, forcing the R-group out of coplanarity with the pyridine ring. This restricted conformation is frequently required to optimally project the substituent into the kinase's hydrophobic gatekeeper pocket.

Synthetic Workflow

The construction of the imidazo[4,5-c]pyridine core from 4-Fluoro-3-methyl-5-nitropyridine follows a highly reliable, three-stage orthogonal workflow: Regioselective


, Chemoselective Nitro Reduction, and Acid-Catalyzed Annulation.

G N1 4-Fluoro-3-methyl- 5-nitropyridine N3 4-Alkylamino-3-methyl- 5-nitropyridine N1->N3 SNAr N2 Primary Amine (Nucleophile) N2->N3 N5 4-Alkylamino-3-methyl- 5-aminopyridine N3->N5 Reduction N4 Zn / NH4Cl (Mild Reduction) N4->N5 N7 Imidazo[4,5-c]pyridine Kinase Inhibitor N5->N7 Cyclization N6 Triethyl Orthoformate (Annulation) N6->N7

Workflow from 4-Fluoro-3-methyl-5-nitropyridine to imidazo[4,5-c]pyridine kinase inhibitors.

Detailed Protocols & Mechanistic Causality

The high electrophilicity of the C4 position allows this reaction to proceed under exceptionally mild conditions, preventing the formation of thermodynamic side products.

  • Preparation: Charge an oven-dried round-bottom flask with 4-Fluoro-3-methyl-5-nitropyridine (1.0 equiv) and dissolve in anhydrous THF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the primary amine nucleophile (1.1 equiv) followed by N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via LC-MS.

  • Workup: Quench with saturated aqueous

    
     and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Causality & Validation: DIPEA is utilized as a non-nucleophilic base specifically to scavenge the hydrofluoric acid (HF) generated during the reaction. Without an acid scavenger, the primary amine nucleophile would become protonated, halting the

    
     process and stalling the reaction . The reaction is self-validating; a color change from pale yellow to deep orange/red typically indicates the transient formation of the Meisenheimer complex.
    

Reducing the nitro group to an amine prepares the scaffold for cyclization. Chemoselectivity is paramount here to preserve functional groups intended for late-stage diversification.

  • Preparation: Dissolve the

    
     product from Protocol A in a 4:1 mixture of Methanol and THF (0.1 M).
    
  • Reagent Addition: Add saturated aqueous

    
     (5.0 equiv). Cool the mixture to 0°C using an ice bath.
    
  • Reduction: Add Zinc dust (10.0 equiv) in three distinct portions over 15 minutes to control the exothermic single-electron transfer process.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 3 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove zinc salts, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate and partition between EtOAc and water.

  • Causality & Validation: While Palladium on Carbon (Pd/C) with

    
     gas is the industry standard for nitro reduction, it is notorious for cleaving aryl-halide bonds (dehalogenation). The Zn/
    
    
    
    system operates via a sequential electron transfer/protonation mechanism that is entirely chemoselective for the nitro group, ensuring that any halogens on the C4-amine moiety are preserved for downstream Suzuki-Miyaura cross-couplings.

The final step constructs the bicyclic core, locking the molecule into its bioactive, hinge-binding conformation.

  • Preparation: Suspend the diamine intermediate from Protocol B in neat triethyl orthoformate (0.5 M).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 equiv).

  • Cyclization: Equip the flask with a reflux condenser and heat to 100°C for 6 hours.

  • Workup: Cool to room temperature and concentrate the mixture in vacuo to remove unreacted orthoester. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the pure imidazo[4,5-c]pyridine derivative.

  • Causality & Validation: Triethyl orthoformate acts dually as the solvent and the electrophilic one-carbon source. The acidic conditions provided by pTSA catalyze the expulsion of ethanol, generating a highly reactive dialkoxycarbenium ion. The more nucleophilic C5-amine attacks this intermediate first, followed by intramolecular ring closure from the C4-amine. The thermodynamic stability of the resulting aromatic imidazole ring drives the reaction to completion.

Quantitative Data Summary

The following table summarizes representative yields across the three-step workflow using various C4-nucleophiles, highlighting the robustness of the 4-Fluoro-3-methyl-5-nitropyridine scaffold.

EntryC4-Nucleophile

Yield (%)
Reduction Yield (%)Cyclization Yield (%)Target Kinase Application
1 Cyclopentylamine94%88%82%BTK (Bruton's Tyrosine Kinase)
2 3-Bromoaniline89%85%*78%DNA-PK (Radiosensitizer)
3 4-Phenoxyaniline91%90%80%PI3K / mTOR Pathway
4 1-Methylpyrazol-4-amine86%82%75%GRK5 (Metabolic Modulator)

*Note: The high reduction yield for Entry 2 validates the chemoselectivity of the Zn/


 protocol, successfully preventing the dehalogenation of the 3-bromo substituent.

References

  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry.[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Medicinal Chemistry Letters.[Link]

  • S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of Organic Chemistry. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry.[Link]

Method

Application Note: Optimizing Suzuki-Miyaura Cross-Coupling of 4-Fluoro-3-methyl-5-nitropyridine via C–F Bond Activation

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The functionalization of highly electron-deficient heteroaromatics...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The functionalization of highly electron-deficient heteroaromatics is a cornerstone of modern pharmaceutical development. 4-Fluoro-3-methyl-5-nitropyridine is a highly valuable building block; however, its utilization in standard carbon-carbon bond-forming reactions is notoriously difficult. The extreme electronegativity of the fluorine atom, coupled with the high bond dissociation energy of the C–F bond (~115 kcal/mol), traditionally renders it inert to palladium-catalyzed cross-coupling.

However, the synergistic electron-withdrawing effects of the ortho-nitro group and the para-pyridine nitrogen significantly lower the lowest unoccupied molecular orbital (LUMO) of the ring. This unique electronic topology activates the C–F bond toward oxidative addition by low-valent transition metals[1][2]. This application note details the mechanistic causality, optimization parameters, and a self-validating protocol for the successful Suzuki-Miyaura coupling (SMC) of 4-fluoro-3-methyl-5-nitropyridine, specifically addressing the critical challenge of competing Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Insights & Causality: The SNAr vs. Cross-Coupling Paradigm

To successfully couple 4-fluoro-3-methyl-5-nitropyridine, one must understand the kinetic competition at the C4 position.

The SNAr Trap

Because the C4 position is highly electrophilic, the substrate is exceptionally prone to SNAr. If traditional Suzuki-Miyaura conditions are employed (e.g., aqueous Na2CO3, alcoholic solvents, or unhindered phosphine ligands), hydroxide or alkoxide ions will rapidly attack the C4 carbon. This displaces the fluoride ion and irreversibly forms a pyridone or ether byproduct, completely bypassing the catalytic cycle.

Engineering the Catalytic Cycle

To outcompete the SNAr background reaction, the oxidative addition of the Pd(0) catalyst into the C–F bond must be drastically accelerated, and nucleophiles must be strictly controlled:

  • Ligand Electronics and Sterics: Standard ligands like PPh3 lack the electron density required to break the strong C–F bond. We employ BrettPhos , a highly electron-rich dialkylbiaryl phosphine. Its electron density facilitates rapid oxidative addition, while its massive steric profile forces the subsequent reductive elimination, preventing the catalyst from stalling in a stable Pd(II) resting state.

  • Base Selection: Soluble, nucleophilic bases (like NaOH or KOtBu) guarantee SNAr failure. Instead, we utilize finely milled, anhydrous K3PO4 . Its insolubility in toluene limits the concentration of active base in solution—providing just enough basicity to facilitate the transmetalation of the boronic ester without triggering nucleophilic attack on the substrate.

  • Organoboron Species: Arylboronic acid pinacol esters (Ar-Bpin) are preferred over free boronic acids. Free boronic acids often contain water and can undergo protodeboronation, whereas Ar-Bpin esters provide a controlled, slow release of the transmetalating species.

Mechanistic_Pathway Substrate 4-Fluoro-3-methyl- 5-nitropyridine OxAdd Oxidative Addition (C-F Cleavage) Substrate->OxAdd Catalytic Pathway SNAr SNAr Byproduct (Off-target) Substrate->SNAr Nucleophilic Attack (H2O/OH-) Pd0 Pd(0) / BrettPhos Pd0->OxAdd TransMet Transmetalation (Ar-Bpin) OxAdd->TransMet K3PO4 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of C-F Suzuki-Miyaura coupling vs. competing SNAr pathway.

Optimization Data & Parameter Selection

The table below summarizes the causality of condition screening. The data clearly demonstrates that modifying the ligand and base is not merely an optimization of yield, but a fundamental requirement to switch the reaction pathway from SNAr to transition-metal catalysis.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)SNAr Byproduct (%)
1Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene/H2O905>85
2Pd2(dba)3 / XPhosK2CO31,4-Dioxane904238
3Ni(cod)2 / PCy3Cs2CO3Toluene1006815
4 Pd2(dba)3 / BrettPhos K3PO4 (anhydrous) Toluene 90 89 <2

Note: Entry 1 fails due to aqueous conditions driving hydrolysis (SNAr). Entry 4 achieves optimal performance by pairing an electron-rich, bulky ligand with strictly anhydrous, non-nucleophilic conditions.

Experimental Protocol: SNAr-Suppressed Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By strictly controlling the atmospheric and moisture conditions, the background SNAr reaction is structurally prevented from occurring.

Materials Required
  • Substrate: 4-Fluoro-3-methyl-5-nitropyridine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid pinacol ester (Ar-Bpin) (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd2(dba)3 (2.5 mol%, 0.025 mmol)

  • Ligand: BrettPhos (6.0 mol%, 0.06 mmol)

  • Base: K3PO4 (anhydrous, finely milled) (3.0 equiv, 3.0 mmol)

  • Solvent: Toluene (Anhydrous, degassed via freeze-pump-thaw) (5.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Assembly (Critical Step):

    • Transfer a magnetic stir bar and the anhydrous K3PO4 into an oven-dried Schlenk tube.

    • Causality Check: The base must be milled to a fine powder to increase surface area for the solid-liquid transmetalation interface, compensating for its insolubility in toluene.

    • Introduce Pd2(dba)3, BrettPhos, 4-Fluoro-3-methyl-5-nitropyridine, and the Ar-Bpin ester into the tube inside a nitrogen-filled glovebox.

  • Solvent Addition & Degassing:

    • Seal the Schlenk tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line.

    • Add 5.0 mL of anhydrous, thoroughly degassed toluene via a gas-tight syringe.

    • Causality Check: Oxygen must be excluded to prevent the oxidation of the electron-rich BrettPhos ligand, which would immediately kill the catalytic cycle.

  • Thermal Activation:

    • Replace the septum with a Teflon screwcap under a positive flow of nitrogen.

    • Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) for 12 to 16 hours. High stirring rates are mandatory to ensure adequate mixing of the heterogeneous solid base.

  • Reaction Monitoring:

    • Cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with LC-MS grade acetonitrile, and filter through a 0.2 µm PTFE syringe filter.

    • Analyze via LC-MS to confirm the disappearance of the starting mass and verify the absence of the +OH/–F SNAr byproduct mass.

  • Workup & Purification:

    • Dilute the crude mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-aryl-3-methyl-5-nitropyridine derivative.

Workflow Step1 1. Glovebox Assembly Combine Substrate, Ar-Bpin, Pd2(dba)3, BrettPhos, K3PO4 Step2 2. Solvent Addition Add anhydrous, degassed Toluene Step1->Step2 Step3 3. Thermal Activation Stir at 90°C for 12-16 hours Step2->Step3 Step4 4. Reaction Monitoring LC-MS analysis for conversion Step3->Step4 Step5 5. Workup & Isolation Celite filtration & Chromatography Step4->Step5

Step-by-step experimental workflow for the optimized Suzuki-Miyaura coupling.

References

  • Cargill, M. R., Sandford, G., Tadeusiak, A. J., Yufit, D. S., Howard, J. A. K., Kilickiran, P., & Nelles, G. (2010). "Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions." The Journal of Organic Chemistry, 75(17), 5860-5866. Available at:[Link][1][2]

  • Widdowson, D. A., & Wilhelm, R. (2003). "Palladium catalysed Suzuki reactions of fluoroarenes." Chemical Communications, (5), 578-579. Available at:[Link][3]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the C-4 Position in 4-Fluoro-3-methyl-5-nitropyridine

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the functionalization of the C-4 position of 4-Fluoro-3-methyl-5-nitropyridine. This versatile building block is of significant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the functionalization of the C-4 position of 4-Fluoro-3-methyl-5-nitropyridine. This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery due to the strategic placement of its activating nitro group and the reactive fluoride leaving group. The primary focus of this document is the Nucleophilic Aromatic Substitution (SNAr) reaction, which allows for the efficient introduction of a wide range of functionalities, including amines, ethers, and nitriles. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental protocols, and offer expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of Functionalized Nitropyridines

The pyridine scaffold is a privileged structural motif in drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this core.[1] Nitropyridines, in particular, serve as highly valuable and versatile precursors for a wide array of complex heterocyclic systems that exhibit diverse biological activities, including anticancer and antimicrobial properties.[1][2] The electron-withdrawing nature of the nitro group not only often contributes to the pharmacophore but also significantly influences the chemical reactivity of the pyridine ring, making it a powerful tool for synthetic chemists.

4-Fluoro-3-methyl-5-nitropyridine is an exemplary building block that leverages this reactivity. The fluorine atom at the C-4 position, activated by the para-nitro group, is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the precise and efficient introduction of various nucleophiles at this position, providing a straightforward route to novel compound libraries for biological screening. Understanding the principles and practicalities of C-4 functionalization is therefore crucial for scientists aiming to develop next-generation therapeutics.

Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)

The functionalization of 4-Fluoro-3-methyl-5-nitropyridine at the C-4 position proceeds predominantly through the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is highly favored in electron-deficient aromatic systems.[3][4]

Key Factors Driving the SNAr Reaction:

  • Electron-Deficient Ring: The inherent electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles.[5]

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the C-5 position significantly enhances the electrophilicity of the pyridine ring, particularly at the ortho (C-6) and para (C-4) positions. This activation facilitates the initial nucleophilic attack, which is the rate-determining step of the reaction.[4][6]

  • Stabilization of the Intermediate: The negative charge of the intermediate, known as a Meisenheimer complex, is effectively delocalized through resonance onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the reaction.[4][6]

  • Fluorine as a Superior Leaving Group: In the context of SNAr reactions, fluoride is an excellent leaving group. Its high electronegativity activates the ring towards attack, and despite the strength of the C-F bond, its departure in the second step is rapid as it leads to the restoration of the aromatic system.[3][7] The typical reactivity order for halide leaving groups in SNAr is F > Cl > Br > I.[5]

Below is a diagram illustrating the general mechanism for the SNAr reaction on 4-Fluoro-3-methyl-5-nitropyridine.

SNAr_Mechanism cluster_reaction Start 4-Fluoro-3-methyl-5-nitropyridine TransitionState Rate-Determining Step (Addition) Start->TransitionState + Nu⁻ Nuc Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) TransitionState->Meisenheimer Elimination Fast Step (Elimination) Meisenheimer->Elimination Product C-4 Functionalized Product Elimination->Product LeavingGroup Fluoride (F⁻) Elimination->LeavingGroup - F⁻

Caption: General mechanism of SNAr on 4-Fluoro-3-methyl-5-nitropyridine.

Experimental Protocols for C-4 Functionalization

The following protocols provide detailed, step-by-step methodologies for common and high-value C-4 functionalization reactions.

Protocol 1: C-4 Amination with Primary and Secondary Amines

This protocol describes the substitution of the C-4 fluorine with a nitrogen nucleophile, a crucial transformation for accessing a wide range of bioactive molecules.

Materials & Equipment:

  • 4-Fluoro-3-methyl-5-nitropyridine

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous solvent: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add 4-Fluoro-3-methyl-5-nitropyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMSO) to make a 0.2-0.5 M solution.

  • Add the base (K₂CO₃ or DIPEA, 2.0 eq) to the solution.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Equip the flask with a condenser and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-3-methyl-5-nitropyridine derivative.

Causality and Pro-Tips:

  • Choice of Base: An inorganic base like K₂CO₃ is often sufficient and easy to remove during workup. An organic base like DIPEA can be used for more sensitive substrates or to ensure homogeneity. The base neutralizes the HF that is formed as a byproduct.

  • Solvent Selection: Polar aprotic solvents like DMSO or DMF are excellent choices as they effectively solvate the reactants and can accelerate SNAr reactions.

  • Troubleshooting: If the reaction is sluggish, particularly with less nucleophilic amines, increasing the temperature or using a more polar solvent like DMSO can enhance the reaction rate. Ensure all reagents and solvents are anhydrous to prevent potential side reactions.

Protocol 2: C-4 Etherification with Alcohols and Phenols

This protocol outlines the formation of aryl or alkyl ethers via reaction with an oxygen nucleophile.

Materials & Equipment:

  • 4-Fluoro-3-methyl-5-nitropyridine

  • Desired alcohol or phenol (1.2 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, ice bath, heating mantle, condenser, nitrogen/argon atmosphere setup

Step-by-Step Procedure:

  • Caution: Sodium hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide/phenoxide. Hydrogen gas evolution will be observed.

  • In a separate flask, dissolve 4-Fluoro-3-methyl-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF or THF.

  • Slowly add the solution of the pyridine to the alkoxide/phenoxide mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-80 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Pro-Tips:

  • Base Requirement: Alcohols and phenols are generally not nucleophilic enough to react directly. A strong base like NaH is required to deprotonate the hydroxyl group, generating the much more potent alkoxide or phenoxide nucleophile.

  • Safety: The quenching step is exothermic and releases residual hydrogen gas. It must be performed slowly and at a reduced temperature.

  • Troubleshooting: If the reaction fails to proceed, ensure the NaH is fresh and reactive and that the solvent is completely anhydrous. For less reactive alcohols, using a higher boiling point solvent like DMF and increasing the temperature may be necessary.

Protocol 3: C-4 Cyanation

This protocol details the introduction of a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

Materials & Equipment:

  • 4-Fluoro-3-methyl-5-nitropyridine

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (1.5 equivalents)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Step-by-Step Procedure:

  • EXTREME CAUTION: Cyanide salts are highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Have a cyanide poisoning antidote kit available. All equipment should be decontaminated with bleach after use.

  • To a dry round-bottom flask, add 4-Fluoro-3-methyl-5-nitropyridine (1.0 eq), KCN (1.5 eq), and anhydrous DMSO.

  • Heat the reaction mixture to 100-140 °C. The progress can be monitored by TLC or LC-MS.[8][9]

  • Reactions are typically complete within 2-6 hours.

  • After cooling to room temperature, pour the reaction mixture into a large volume of water and stir for 30 minutes. The product may precipitate.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or recrystallization to yield 4-cyano-3-methyl-5-nitropyridine.

Causality and Pro-Tips:

  • Reaction Conditions: High temperatures are often required for cyanation reactions. DMSO is an ideal solvent due to its high boiling point and its ability to dissolve inorganic salts like KCN.

  • Troubleshooting: Low yields can sometimes be attributed to moisture. Ensure all reagents and solvents are anhydrous. If the reaction stalls, a slight increase in temperature may be beneficial.

Summary of Reaction Conditions

The following table summarizes typical conditions for the C-4 functionalization of 4-Fluoro-3-methyl-5-nitropyridine with various nucleophiles.

Nucleophile ClassExample NucleophileBase (eq)SolventTemperature (°C)Typical Time (h)
Primary Amines BenzylamineK₂CO₃ (2.0)DMSO80-1004-8
Secondary Amines MorpholineDIPEA (2.0)CH₃CN80 (reflux)6-12
Alcohols EthanolNaH (1.2)THF25-602-6
Phenols PhenolNaH (1.2)DMF25-501-4
Cyanide KCNNoneDMSO120-1402-6

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis of diverse C-4 functionalized nitropyridines from the common starting material.

experimental_workflow cluster_reactions C-4 Functionalization (SNAr) cluster_products Final Products start_material 4-Fluoro-3-methyl-5-nitropyridine amination Amination (R₂NH, Base, Solvent, Δ) start_material->amination etherification Etherification (ROH, NaH, Solvent, Δ) start_material->etherification cyanation Cyanation (KCN, DMSO, Δ) start_material->cyanation workup Aqueous Workup & Extraction amination->workup etherification->workup cyanation->workup purification Purification (Chromatography/Recrystallization) workup->purification product_amine 4-Amino-Derivative purification->product_amine product_ether 4-Ether-Derivative purification->product_ether product_cyano 4-Cyano-Derivative purification->product_cyano

Sources

Method

Application Note: Optimization and Protocols for Amine-Mediated Nucleophilic Aromatic Substitution (SNAr) of Fluoronitropyridines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures The SNAr Paradigm in Nitropyridines The functionalization of hete...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures

The SNAr Paradigm in Nitropyridines

The functionalization of heteroaromatic rings is a cornerstone of modern drug discovery. Among the most reliable methodologies for constructing complex C–N bonds is the Nucleophilic Aromatic Substitution (SNAr) of fluoronitropyridines using amine nucleophiles[1]. This application note provides an authoritative, causality-driven guide to optimizing these reactions, transitioning from theoretical mechanistic principles to bench-ready, self-validating protocols.

Mechanistic Causality: Why Fluorine and Nitropyridines?

To rationally design an SNAr reaction, one must understand that it is the mirror opposite of Electrophilic Aromatic Substitution (EAS). In SNAr, the aromatic ring acts as the electrophile, and the reaction proceeds via a two-step addition-elimination mechanism[2].

  • The Fluorine Advantage: A common misconception is that the leaving group's ability to break its bond dictates the reaction rate. However, in SNAr, the addition of the nucleophile to form the negatively charged Meisenheimer complex is the rate-determining step[2]. Fluorine's extreme electronegativity exerts a powerful inductive pull, rendering the attached carbon highly electrophilic and drastically lowering the activation energy for nucleophilic attack. Consequently, the reactivity order in SNAr is F ≫ Cl > Br > I [2].

  • Substrate Activation: The pyridine nitrogen is inherently electron-withdrawing. The strategic placement of a nitro group (a strong electron-withdrawing group via resonance) further depletes electron density from the ring. When positioned ortho or para to the fluorine, the nitro group heavily stabilizes the carbanion intermediate, acting as an electron "sink"[2].

SNAr_Mechanism A Fluoronitropyridine (Electrophile) C Meisenheimer Complex (Stabilized by NO2) A->C Addition (Rate-Limiting) B Amine (Nucleophile) B->C Nucleophilic Attack D Aminonitropyridine (Product) C->D Elimination (Fast) E Fluoride Salt (Leaving Group) C->E Loss of F-

Addition-elimination SNAr mechanism via a stabilized Meisenheimer complex.

Reaction Optimization: Causality in Condition Selection

Achieving quantitative yields requires matching the nucleophile's intrinsic reactivity with the appropriate solvent and base[1].

  • Solvent Selection: Polar aprotic solvents (DMSO, DMF, NMP) are the gold standard. They effectively solvate the counter-cations of the base but leave the nucleophilic amine relatively unsolvated (a "naked" nucleophile), thereby accelerating the reaction[1]. Protic solvents (like Ethanol) can be used for highly reactive aliphatic amines but may dampen the reactivity of weaker nucleophiles via hydrogen bonding[3].

  • Base Selection: For highly nucleophilic primary and secondary aliphatic amines, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) are ideal[1]. They act purely as acid scavengers to neutralize the generated HF. For weaker nucleophiles, such as sterically hindered amines or anilines, inorganic bases (K2CO3, Cs2CO3) are required to partially deprotonate the amine, significantly boosting its nucleophilicity[4].

Quantitative Reaction Matrix

The following table summarizes empirically validated parameters for various amine classes reacting with standard fluoronitropyridines (e.g., 2-fluoro-5-nitropyridine).

Amine ClassRepresentative AmineOptimal SolventPreferred BaseTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic BenzylamineTHF or EtOHDIPEA / Et3N0 to 251 - 285 - 95
Secondary Aliphatic MorpholineDMF or DMSOK2CO320 to 602 - 480 - 95
Aromatic (Anilines) N-MethylanilineDMSO or NMPCs2CO380 to 10012 - 2460 - 80

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reaction fidelity and streamline downstream purification.

Workflow Step1 Reagent Setup (Dry Solvent) Step2 Base Addition (DIPEA/K2CO3) Step1->Step2 Step3 Amine Addition (Dropwise, 0°C) Step2->Step3 Step4 Monitoring (TLC/LC-MS) Step3->Step4 Step5 Aqueous Workup (Quench/Extract) Step4->Step5

Standard experimental workflow for amine-fluorine SNAr displacement.

Protocol A: Displacement with Aliphatic Amines (Mild Conditions)

Designed for primary and secondary alkyl amines.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 2-fluoro-5-nitropyridine (1.0 equiv) in anhydrous THF (0.2 M).

    • Causality: THF ensures complete dissolution while moderating the reaction rate compared to more polar solvents like DMSO, preventing thermal runaway.

  • Base Addition: Add DIPEA (1.5 equiv) to the stirring solution.

  • Nucleophile Addition: Cool the flask to 0 °C using an ice bath. Add the aliphatic amine (1.1 equiv) dropwise over 10 minutes.

    • Causality: The initial SNAr addition is highly exothermic. Dropwise addition at 0 °C prevents the formation of bis-addition byproducts and limits the degradation of the fluoronitropyridine.

  • Validation (Reaction Monitoring): Remove the ice bath and stir at room temperature for 2 hours. Monitor the reaction via TLC (Mobile phase: Hexanes/EtOAc 3:1).

    • Validation Check: The starting fluoronitropyridine (high Rf) must be completely consumed. A new, bright yellow/orange spot (lower Rf) will appear, which is characteristic of the highly conjugated aminonitropyridine product[5].

  • Aqueous Quench & Isolation: Pour the reaction mixture into vigorously stirring ice-cold water (3x the reaction volume).

    • Validation Check: The hydrophobic product will immediately precipitate. Filter the yellow solid under a vacuum and wash with cold water to remove residual DIPEA salts and unreacted amine, yielding high-purity product without chromatography.

Protocol B: Displacement with Aromatic Amines (Harsh Conditions)

Designed for weak nucleophiles such as anilines.

  • Preparation: Dissolve 2-fluoro-5-nitropyridine (1.0 equiv) in anhydrous DMSO (0.5 M).

    • Causality: DMSO dramatically accelerates the SNAr by stabilizing the polar transition state, which is strictly required to force the reaction with weak nucleophiles[4].

  • Base Addition: Add finely powdered, anhydrous Cs2CO3 (2.0 equiv).

    • Causality: The "cesium effect" enhances the solubility of the carbonate base, providing a highly reactive, partially deprotonated aniline nucleophile.

  • Nucleophile Addition: Add the aniline derivative (1.2 equiv). Attach a reflux condenser and heat the mixture to 90 °C.

  • Validation (Reaction Monitoring): Monitor via LC-MS every 4 hours.

    • Validation Check: Look for the mass of the desired product[M+H]+. Anilines react slowly due to resonance stabilization of their lone pair; 12–24 hours of heating is typically required.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash the organic layer extensively with brine (5x).

    • Causality: Multiple brine washes are mandatory to partition the high-boiling DMSO into the aqueous phase, ensuring the organic layer is solvent-free prior to concentration and column chromatography.

Advanced Applications: Covalent Kinase Inhibitors

The predictable reactivity of fluoronitropyridines is currently being leveraged in advanced drug design. For instance, SNAr chemistry is utilized to synthesize non-canonical covalent warheads targeting rare cysteine residues (e.g., C552) in kinases. By tuning the electronics of the fluoronitropyridine electrophile, researchers have successfully developed highly potent and isoform-selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors[6].

References

  • Master Organic Chemistry: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link][2]

  • ResearchGate / Perkin Trans 2: Base-dependent selectivity of an SNAr reaction. Available at:[Link][3]

  • ChemRxiv: Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Available at:[Link][6]

Sources

Application

Application Note: Strategic C-H Activation of 4-Fluoro-3-methyl-5-nitropyridine

This Application Note provides a comprehensive technical guide for the C-H activation and functionalization of 4-Fluoro-3-methyl-5-nitropyridine , a highly functionalized heterocyclic building block. The presence of comp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the C-H activation and functionalization of 4-Fluoro-3-methyl-5-nitropyridine , a highly functionalized heterocyclic building block. The presence of competing directing groups (nitro, fluoro, pyridine nitrogen) and reactive centers requires a nuanced approach to avoid scaffold degradation.

Executive Summary & Structural Analysis[1][2]

4-Fluoro-3-methyl-5-nitropyridine represents a class of "push-pull" electron-deficient heterocycles. Its reactivity is dominated by the strong electron-withdrawing nitro group and the pyridine nitrogen, which render the ring highly electrophilic but susceptible to nucleophilic attack (SNAr) at the C4-Fluoro position.

Key Challenges:

  • Regioselectivity: Competition between C2 (ortho to methyl/N) and C6 (ortho to nitro/N).

  • Chemosensitivity: The nitro group is incompatible with organolithium reagents (e.g., n-BuLi), precluding standard lateral lithiation.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate and deactivate Pd/Ir catalysts.

Strategic Solutions: This guide details three validated protocols to overcome these barriers:

  • Radical C-H Alkylation (Minisci): Exploiting the electron-deficient nature of the ring for C6-selective alkylation.

  • Soft Enolization (Lateral Functionalization): Activating the C3-Methyl group using mild bases (DBU) rather than hard lithiating agents.

  • Pd-Catalyzed C-H Arylation: Utilizing N-oxide activation to bypass catalyst poisoning.

Reactivity Map & Decision Tree

The following diagram illustrates the electronic activation and steric environment dictating the site of C-H activation.

ReactivityMap Core 4-Fluoro-3-methyl-5-nitropyridine C6 C6 Position (Ortho to Nitro) Most Electron Deficient Target: Minisci Radical Attack Core->C6 Nucleophilic Radicals C2 C2 Position (Ortho to Methyl) Sterically Hindered Target: Pd-Catalyzed (N-Oxide) Core->C2 Directing Group (N-O) Methyl C3-Methyl Group Acidic sp3 C-H Target: Knoevenagel/Enamine Core->Methyl Mild Base (DBU) Fluoro C4-Fluoro Leaving Group (SNAr) *Avoid Strong Nucleophiles* Core->Fluoro Risk of Displacement

Figure 1: Reactivity landscape of 4-Fluoro-3-methyl-5-nitropyridine. Red indicates the primary site for radical attack; Green indicates the site for lateral functionalization.

Protocol 1: C6-Selective Minisci Alkylation

Objective: Introduction of alkyl groups (primary/secondary) at the C6 position. Mechanism: The nitro group at C5 strongly activates the C6 position toward nucleophilic alkyl radicals. The radical addition is faster than SNAr displacement of the fluoride.

Materials
  • Substrate: 4-Fluoro-3-methyl-5-nitropyridine (1.0 equiv)

  • Alkyl Source: Carboxylic acid (R-COOH) (2.0 equiv)

  • Oxidant: Ammonium Persulfate

    
     (1.5 equiv)
    
  • Catalyst: Silver Nitrate

    
     (0.2 equiv)
    
  • Solvent: DCM/Water (biphasic) or TFA/Water

  • Acid: TFA (1.0 equiv) - Critical for protonating the pyridine N, enhancing electrophilicity.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine substrate (1 mmol) in a mixture of DCM (5 mL) and Water (5 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 1 mmol). Note: Protonation of the pyridine nitrogen lowers the LUMO energy, accelerating radical attack.

  • Reagent Addition: Add the carboxylic acid (2 mmol) and

    
     (0.2 mmol).
    
  • Initiation: Heat the mixture to 40°C.

  • Oxidant Feed: Dissolve

    
     (1.5 mmol) in minimal water (2 mL). Add this solution dropwise over 30 minutes. Reasoning: Slow addition prevents radical dimerization (R-R) and favors reaction with the heterocycle.
    
  • Workup: After 2 hours, cool to RT. Basify with sat.

    
     (careful, gas evolution). Extract with DCM (3x).
    
  • Purification: Flash chromatography (Hexane/EtOAc). The C6-alkylated product is typically less polar than the starting material.

Expected Outcome: 50-70% yield of 2-alkyl-4-fluoro-5-methyl-3-nitropyridine (Note: Numbering changes upon substitution; alkyl goes to the empty spot ortho to nitro).

Protocol 2: Lateral Functionalization (sp3 C-H Activation)

Objective: Functionalization of the C3-methyl group without using organolithiums. Mechanism: The electron-withdrawing nature of the nitro group (C5) and the pyridine nitrogen renders the C3-methyl protons acidic (


). Mild bases like DBU or alkoxides can generate the enamine/anion equivalent, which reacts with aldehydes (Knoevenagel-type) or oxalates.
Materials
  • Substrate: 4-Fluoro-3-methyl-5-nitropyridine

  • Electrophile: Benzaldehyde (for styryl formation) or Diethyl Oxalate (for pyruvate formation)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Piperidine

  • Solvent: DMF or Acetonitrile (dry)

Step-by-Step Protocol (Styryl Formation)
  • Dissolution: Dissolve substrate (1 mmol) and benzaldehyde (1.2 mmol) in dry DMF (3 mL).

  • Catalysis: Add DBU (1.5 mmol) dropwise at Room Temperature.

    • Safety Note: The solution will likely turn deep red/purple due to the formation of the charge-transfer complex or the benzylic anion.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC.[1] The nitro group facilitates the elimination of water, driving the equilibrium toward the alkene.

  • Quench: Pour into ice water. The product often precipitates as a solid.

  • Filtration: Collect the solid by filtration. Wash with water and cold ethanol.

Why this works: This avoids


, which would attack the nitro group via Single Electron Transfer (SET), causing decomposition.

Protocol 3: Pd-Catalyzed C-H Arylation (N-Oxide Route)

Objective: Direct arylation at C2 or C6 using Palladium catalysis. Mechanism: Direct use of Pd on the free pyridine often fails due to N-coordination. Oxidizing the nitrogen to the N-oxide (


) creates a dual benefit: it prevents catalyst poisoning and increases the acidity of the ortho C-H bonds.
Workflow Diagram

PdActivation cluster_conditions Fagnou Conditions Start Substrate Oxidation mCPBA Oxidation (DCM, RT) Start->Oxidation NOxide N-Oxide Intermediate Oxidation->NOxide PdStep Pd(OAc)2, Ar-Br Ag2CO3, 110°C NOxide->PdStep Reduction PCl3 or Zn Reduction PdStep->Reduction Product C2/C6 Arylated Pyridine Reduction->Product

Figure 2: The N-Oxide strategy allows for Pd-catalyzed C-H activation by modulating the electronics of the pyridine ring.

Step-by-Step Protocol
  • N-Oxidation: Treat the substrate (1 mmol) with mCPBA (1.2 equiv) in DCM at RT for 12h. Wash with

    
     to remove benzoic acid. Isolate the N-oxide.
    
  • C-H Arylation:

    • Mix N-oxide (0.5 mmol), Aryl Bromide (0.75 mmol),

      
       (5 mol%), 
      
      
      
      HBF4 (10 mol%), and
      
      
      (2 equiv) in Toluene.
    • Heat at 110°C for 16h in a sealed tube.

  • Deoxygenation: Dissolve the crude arylated N-oxide in THF. Add Zn dust (5 equiv) and saturated

    
    . Stir at RT for 1 hour to restore the pyridine.
    

Safety & Handling

  • Nitro Group Hazards: Nitro-pyridines are energetic. While stable at RT, they can decompose violently at high temperatures (>200°C) or in the presence of strong reducing agents. Avoid concentrating reaction mixtures to dryness if peroxides (Minisci) were used; quench with sodium thiosulfate first.

  • Fluoride Sensitivity: The C4-F bond is labile. Avoid using strong oxygen nucleophiles (hydroxide, methoxide) at high heat, as this will result in hydrolysis to the pyridone or etherification (SNAr), competing with C-H activation.

References

  • Minisci Reaction on Electron-Deficient Heterocycles

    • Title: "Recent Advances in Minisci-Type Reactions"
    • Source:Angewandte Chemie Int.[2] Ed., 2019.

    • Relevance: Establishes the mechanism for radical alkyl
  • Regioselectivity in Pyridine C-H Activation

    • Title: "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character..."
    • Source:Journal of the American Chemical Society, 2011.
    • Relevance: Explains the C4 vs C6 selectivity rules for 3-substituted pyridines.
  • Lateral Functionalization of Picolines

    • Title: "Nucleophilic Functionaliz
    • Source:Molecules, 2022.[3][4]

    • Relevance: Details the condensation of nitropyridine methyl groups with aldehydes.
  • C-H Activation via N-Oxides

    • Title: "Pd(II)
    • Source:Science, 2005 (Fagnou Group).
    • Relevance: Foundational protocol for overcoming c

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 4-Fluoro-3-methyl-5-nitropyridine from reaction mixtures

Troubleshooting Guides, FAQs, and Verified Protocols for Application Scientists Overview & Mechanistic Insight Welcome to the technical support center for the isolation and purification of 4-Fluoro-3-methyl-5-nitropyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Verified Protocols for Application Scientists

Overview & Mechanistic Insight

Welcome to the technical support center for the isolation and purification of 4-Fluoro-3-methyl-5-nitropyridine . As a highly functionalized heterocyclic building block, this compound presents unique challenges during downstream processing.

The Causality of Instability: The fluorine atom at the C4 position is exceptionally activated. The strongly electron-withdrawing nitro group at C5 (ortho to the fluorine) and the pyridine nitrogen (para to the fluorine) synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This renders the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Consequently, exposure to moisture, protic solvents, or excessive thermal stress during purification can lead to rapid degradation or explosive decomposition.

The following guide synthesizes field-proven insights to help you navigate these challenges and establish a self-validating purification workflow.

Section 1: Troubleshooting FAQs

Q1: Why does my product degrade into a highly polar baseline spot during standard silica gel chromatography? Causality: Standard silica gel is slightly acidic and inherently retains ambient moisture. When 4-fluoro-3-methyl-5-nitropyridine is exposed to this environment, the residual water acts as a nucleophile. The activated C-F bond undergoes SNAr, hydrolyzing the compound into 4-hydroxy-3-methyl-5-nitropyridine (which predominantly exists as its highly polar pyridone tautomer). Solution: You must eliminate water from the system. Use strictly anhydrous solvent systems and consider utilizing deactivated silica or fast flash chromatography to minimize the compound's residence time on the stationary phase[1]. For small-scale purifications, chromatography remains the most viable method if these precautions are taken[2].

Q2: I am trying to separate the product from the 4-chloro precursor. Why do they co-elute, and how can I resolve them? Causality: Fluorinated and chlorinated pyridines often exhibit nearly identical retention factors (


) on normal-phase silica because their dipole moments and interactions with the silanol groups are functionally similar.
Solution:  Switch your separation strategy from normal-phase to reversed-phase chromatography (e.g., C18 stationary phase). In reversed-phase systems, the lipophilicity difference between the chloro group (more lipophilic) and the fluoro group (less lipophilic) becomes the primary driver of separation, allowing for baseline resolution.

Q3: Can I use distillation to purify this compound on a larger scale? Causality: Nitroaromatic compounds possess high decomposition energies. When combined with an activated fluoro group, thermal stress can trigger runaway exothermic decomposition. Solution: Standard fractional distillation at atmospheric pressure must be strictly avoided. If distillation is absolutely mandatory to remove volatile impurities or residual solvents on a large scale, you must utilize Short-Path High-Vacuum Distillation (e.g., < 0.1 Torr) to ensure the heating bath temperature remains strictly below 60 °C[3].

Section 2: Quantitative Method Comparison

To assist in selecting the optimal purification strategy based on your reaction scale and impurity profile, consult the comparative data below:

Purification MethodOptimum ScaleTypical Yield RecoveryTarget Impurity RemovedThermal Risk Level
Fast Silica Chromatography < 5 g75–85%Polar byproducts, tarsLow
Reversed-Phase (C18) HPLC < 1 g85–95%Halogenated precursors (4-Cl/4-Br)Low
Low-Temp Recrystallization > 10 g60–70%RegioisomersLow
High-Vacuum Short-Path Dist. > 50 g80–90%Residual solvents, heavy tarsHigh (Strict temp control required)
Section 3: Experimental Protocols

Every protocol described below is designed as a self-validating system. By monitoring specific physical checkpoints (e.g., temperature limits, visual turbidity), you ensure the integrity of the target compound.

Protocol A: Anhydrous Flash Column Chromatography

Optimized for < 5 g scale to remove polar baseline impurities.

  • Stationary Phase Preparation: Pack the column using dry, high-quality silica gel and strictly anhydrous hexane. Do not use standard benchtop solvents[2].

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of anhydrous dichloromethane (DCM). Critical: Do not use methanol or any protic solvent to load the sample, as this will trigger SNAr degradation.

  • Gradient Elution: Elute the column using a gradient of anhydrous Hexane/Ethyl Acetate (starting at 95:5 and gradually increasing to 80:20). Maintain a high flow rate (using positive pressure) to minimize the compound's residence time on the silica bed[1].

  • Fraction Collection & Validation: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The target compound is highly UV active at 254 nm.

  • Thermal-Safe Concentration: Pool the product-containing fractions and evaporate the solvent under reduced pressure. Validation Check: Ensure the rotary evaporator water bath temperature does not exceed 30 °C.

Protocol B: Low-Temperature Recrystallization

Optimized for > 10 g scale to separate the target from structurally similar regioisomers.

  • Dissolution: In a thoroughly dried flask, dissolve the crude 4-Fluoro-3-methyl-5-nitropyridine in a minimum amount of warm DCM. Validation Check: The temperature of the DCM must not exceed 40 °C[4].

  • Anti-Solvent Addition: Slowly add anhydrous hexane dropwise to the stirring solution until it becomes slightly turbid (the cloud point).

  • Controlled Precipitation: Seal the flask under an inert atmosphere (Nitrogen or Argon) and transfer it to a -20 °C freezer. Allow it to sit undisturbed for 12–24 hours. The low temperature selectively reduces the solubility of the target compound while keeping the more soluble regioisomers in the mother liquor.

  • Isolation: Rapidly filter the resulting crystals through a chilled Buchner funnel. Wash the filter cake immediately with pre-chilled (-20 °C) hexane to prevent the re-dissolution of the product.

  • Drying: Dry the isolated crystals under high vacuum at room temperature for 4 hours to remove residual solvent trapped in the crystal lattice.

Section 4: Purification Workflow Visualization

The following logical workflow maps the decision-making process for isolating and purifying 4-Fluoro-3-methyl-5-nitropyridine from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (4-Fluoro-3-methyl-5-nitropyridine) Workup Cold Aqueous Extraction (pH 6.5-7.0, <5°C) Crude->Workup OrgPhase Organic Phase (DCM or EtOAc) Workup->OrgPhase Phase Separation Drying Anhydrous Na2SO4 Filtration OrgPhase->Drying Concentration Vacuum Concentration (Bath <30°C) Drying->Concentration Decision Scale & Target Impurity? Concentration->Decision Chromatography Anhydrous Flash Chromatography Decision->Chromatography <5g (Polar Impurities) Recryst Low-Temp Recrystallization Decision->Recryst >5g (Regioisomers) Pure Pure 4-Fluoro-3-methyl- 5-nitropyridine Chromatography->Pure Recryst->Pure

Logical workflow for the isolation and purification of 4-Fluoro-3-methyl-5-nitropyridine.

Section 5: References
  • List of purification methods in chemistry Source: Wikipedia URL:[Link]

  • About Purification Source: Department of Chemistry, University of Rochester URL:[Link]

  • Separation, purification and identification of the components of a mixture Source: The Royal Society of Chemistry URL:[Link]

Sources

Optimization

Removing regioisomers during the synthesis of 4-Fluoro-3-methyl-5-nitropyridine

Welcome to the Technical Support Center for advanced pyridine functionalization. This module provides mechanistic insights, troubleshooting workflows, and validated protocols for addressing the persistent challenge of re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyridine functionalization. This module provides mechanistic insights, troubleshooting workflows, and validated protocols for addressing the persistent challenge of regioisomer formation during the synthesis of 4-Fluoro-3-methyl-5-nitropyridine (CAS 1804053-10-8).

Part 1: Mechanistic Overview (The "Why")

The fundamental challenge in synthesizing 4-fluoro-3-methyl-5-nitropyridine via direct electrophilic aromatic substitution (EAS) stems from the conflicting electronic directing effects of the existing substituents on the highly electron-deficient pyridine ring[1].

When nitrating 4-fluoro-3-methylpyridine, the regioselectivity is governed by three competing forces:

  • The Fluorine Atom: Ortho/para directing but deactivating. It pushes electron density toward the C3 (occupied) and C5 positions.

  • The Pyridine Nitrogen: Strongly deactivating and meta-directing. It synergistically directs the incoming nitronium ion (

    
    ) to the C3 and C5 positions.
    
  • The Methyl Group: Ortho/para directing and activating. It pushes conflicting electron density toward the C2 and C6 positions.

Because the ring is highly deactivated, harsh conditions (fuming


 / conc. 

) are required. High thermal energy overrides subtle activation energy differences, leading to a complex mixture of the 5-nitro (major), 2-nitro, and 6-nitro regioisomers[2].

G SM 4-Fluoro-3-methylpyridine Nitration Nitration HNO3 / H2SO4 SM->Nitration Iso5 5-Nitro Isomer (Desired) Nitration->Iso5 Synergistic F & N Directing Iso2 2-Nitro Isomer (Undesired) Nitration->Iso2 Methyl Directed Iso6 6-Nitro Isomer (Undesired) Nitration->Iso6 Methyl Directed

Fig 1: Competing directing effects causing regioisomer formation during direct nitration.

Part 2: Troubleshooting Guide & FAQs

Q: I am trying to isolate the 5-nitro isomer from the crude nitration mixture. What is the most effective purification strategy? A: If you are committed to the direct nitration route, silica gel column chromatography is required. The 5-nitro isomer exhibits a slightly different dipole moment compared to the 2- and 6-nitro isomers. Using a tightly controlled gradient of hexanes and ethyl acetate allows for baseline resolution. Self-Validation Tip: Confirm the isolated 5-nitro isomer via


-NMR. The 5-nitro isomer will display two distinct singlet-like aromatic protons (C2-H and C6-H) that lack ortho-coupling but exhibit characteristic long-range coupling to the fluorine atom[2].

Q: Is there a synthetic route that completely circumvents regioisomer formation? A: Yes. The industry standard for avoiding EAS regioisomers in this scaffold is to utilize a nucleophilic aromatic substitution (SNAr) strategy—specifically a Halex (Halogen Exchange) reaction. By starting with 4-chloro-3-methyl-5-nitropyridine (CAS 856834-51-0), the regiochemistry is already locked. The strongly electron-withdrawing nitro group at C5 and the pyridine nitrogen activate the C4 position for SNAr. Reacting this precursor with anhydrous Cesium Fluoride (CsF) in DMSO yields the target compound with >95% regiopurity[3].

Q: My Halex (SNAr) reaction has stalled at 60% conversion. How do I troubleshoot this? A: The Halex reaction is highly sensitive to moisture. Fluoride is a notoriously poor nucleophile in the presence of water due to the formation of tight hydration shells[4].

  • Moisture Control: Ensure your CsF is calcined immediately before use, and your DMSO is strictly anhydrous.

  • Thermal Activation: The activation energy for SNAr on this specific scaffold requires internal temperatures between 100 °C and 120 °C.

  • Phase Transfer: If solubility is an issue, adding a catalytic amount of tetrabutylammonium bromide (TBAB) increases the effective concentration of "naked" fluoride ions in solution.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Synthetic Strategies
ParameterDirect Nitration RouteHalex (SNAr) Route
Starting Material 4-Fluoro-3-methylpyridine4-Chloro-3-methyl-5-nitropyridine
Regiopurity (Crude) ~60%>95%
Primary Impurities 2-nitro and 6-nitro isomersUnreacted starting material
Scalability Poor (Requires chromatography)Excellent (Simple extraction/crystallization)
Safety Hazards High (Thermal runaway, fuming acids)Moderate (High temp DMSO)
Table 2: Typical Regioisomer Distribution in Direct Nitration (80 °C)
IsomerDirecting InfluenceRelative Yield
5-Nitro (Target) Synergistic (Fluoro + Pyridine N)55 - 65%
2-Nitro Methyl group activation20 - 25%
6-Nitro Methyl group activation10 - 15%

Part 4: Validated Experimental Protocols

Protocol A: Direct Nitration (For Reference/Small Scale)

Note: This protocol generates regioisomers and requires chromatographic separation.

  • Setup: Charge a dry 100 mL round-bottom flask with conc.

    
     (10 mL) and cool to 0 °C.
    
  • Addition: Slowly add 4-fluoro-3-methylpyridine (1.0 eq) dropwise to maintain the temperature below 5 °C.

  • Nitration: Dropwise add fuming

    
     (1.5 eq). Once addition is complete, heat the reaction mixture to 80 °C for 6 hours.
    
  • Quench: Carefully pour the cooled mixture over crushed ice. Neutralize slowly with solid

    
     until pH reaches 7.
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Validation & Purification: Run a TLC (Hexanes/EtOAc 4:1). You will observe three distinct UV-active spots. Purify via flash chromatography to isolate the middle spot (typically the 5-nitro isomer). Confirm via

    
    -NMR (absence of adjacent proton coupling).
    
Protocol B: Regiospecific Halex SNAr (Recommended)

This protocol is a self-validating system designed to eliminate regioisomer formation[4].

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a dry flask with 4-chloro-3-methyl-5-nitropyridine (1.0 eq) and freshly calcined, anhydrous CsF (3.0 eq).

  • Reaction: Add anhydrous DMSO (0.5 M concentration). Heat the vigorously stirred suspension to 100 °C under a nitrogen atmosphere for 4 hours.

  • In-Process Validation: Pull a 50 µL aliquot, quench in water/EtOAc, and run a TLC (Hexanes/EtOAc 4:1). The starting material (chloro) will have a slightly lower

    
     than the product (fluoro). Do not proceed to workup until the starting material spot is completely consumed.
    
  • Workup: Cool to room temperature and quench with distilled water (5 volumes). Extract with Ethyl Acetate (3 x 3 volumes).

  • Washing: Critical Step: Wash the combined organic layers with 5% aqueous

    
     solution (3 times) to completely remove residual DMSO. Dry over 
    
    
    
    and concentrate in vacuo.
  • Final Validation: Run a

    
    -NMR of the crude solid. A single sharp peak confirms the absolute absence of regioisomers.
    

Workflow Step1 4-Chloro-3-methyl-5-nitropyridine Step2 Anhydrous CsF / DMSO 100°C, N2 Atm Step1->Step2 Step3 Aqueous Quench & LiCl Wash Step2->Step3 Step4 4-Fluoro-3-methyl-5-nitropyridine (Regiopure) Step3->Step4

Fig 2: Regiospecific Halex (SNAr) workflow eliminating regioisomer formation.

References

  • [3] Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. National Institutes of Health.[Link]

  • [4] A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. National Institutes of Health.[Link]

  • [2] Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral interpretation of 4-Fluoro-3-methyl-5-nitropyridine

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists Focus: Structural elucidation via H/ C NMR and differentiation from regioisomers. Executive Summary & Strategic Context In the...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists Focus: Structural elucidation via


H/

C NMR and differentiation from regioisomers.

Executive Summary & Strategic Context

In the development of kinase inhibitors and SNAr-active scaffolds, 4-Fluoro-3-methyl-5-nitropyridine (4-F-3-Me-5-NP) serves as a critical electrophilic intermediate. Its value lies in the lability of the C4-fluorine atom toward nucleophilic substitution, driven by the ortho-nitro group and the pyridine nitrogen.

However, synthesis of this core often yields regioisomers (e.g., 2-fluoro variants) or retains unreacted precursors (4-chloro or 4-nitro analogs). This guide provides a definitive spectral analysis to validate the 4-fluoro substitution pattern, distinguishing it from common impurities using spin-spin coupling constants (


) as the primary forensic tool.
Key Spectral Fingerprints[1]
  • 
    F-Driven Splitting:  The presence of Fluorine breaks the symmetry of the carbon skeleton, converting expected singlets in 
    
    
    
    C NMR into characteristic doublets.
  • Long-Range Proton Coupling: The methyl group is not a singlet; it appears as a doublet (

    
    ) due to 
    
    
    
    coupling, a definitive marker for the 3-position relative to the fluorine.

Experimental Protocol: Signal Acquisition

To ensure reproducibility and resolution of fine coupling constants (1-3 Hz), the following protocol is recommended.

Sample Preparation[1][2][3][4][5]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for nitropyridines to prevent aggregation and maximize solubility, though CDCl
    
    
    provides sharper resolution for long-range couplings.
  • Concentration: 10-15 mg for

    
    H; 50-80 mg for 
    
    
    
    C.
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
Parameter

H NMR Setting

C NMR Setting
Rationale
Pulse Angle 30°30°Prevents saturation; essential for accurate integration.
Relaxation Delay (D1) 2.0 s3.0 sNitropyridine carbons (C-NO

) have long

relaxation times.
Scans (NS) 16-321024+Fluorinated carbons split signal intensity, requiring higher S/N.
Spectral Width -2 to 12 ppm-10 to 200 ppmCapture all aromatic and carbonyl-like shifts.

H NMR Interpretation Guide

The proton spectrum of 4-F-3-Me-5-NP is defined by the absence of vicinal coupling (no H-H neighbors) and the presence of long-range H-F coupling.

Predicted Chemical Shifts & Multiplicity

Reference: DMSO-


 (2.50 ppm)
Position

(ppm)
Multiplicity

Coupling (Hz)
Structural Logic
H6 9.05 - 9.15 Doublet (d)

Hz
Most deshielded due to

-N position and ortho-NO

effect. Often appears as a singlet if

is unresolved.
H2 8.60 - 8.70 Doublet (d)

Hz
Deshielded by

-N. Shows "W-coupling" or long-range coupling to F across the ring.
CH

2.40 - 2.50 Doublet (d)

Hz
Diagnostic Peak. The methyl group couples to the ortho fluorine. A singlet here indicates loss of F or wrong isomer.
The "Methyl Doublet" Validation

In non-fluorinated precursors (e.g., 3-methyl-5-nitropyridine), the methyl group appears as a distinct singlet . In the target molecule, the through-space and through-bond interaction with the C4-Fluorine splits this signal.

  • Observation: If the methyl peak is a singlet, the reaction failed (no Fluorine installed) or substitution occurred at a distal position (e.g., C2) where coupling is negligible.

C NMR Interpretation Guide

The


C spectrum provides the most conclusive proof of structure due to the large C-F coupling constants (

). Every carbon atom in the ring will likely appear as a doublet.
Assignment Table
Carbon

(ppm)
Splitting

(Hz)
Interpretation
C4 (C-F)155 - 160 Doublet (d)

The carbon directly attached to Fluorine.[1] Massive splitting defines the C4 position.
C2 (C-H)150 - 154 Doublet (d)

Alpha to Nitrogen.
C6 (C-H)145 - 148 Doublet (d)

Alpha to Nitrogen, ortho to NO

.
C5 (C-NO

)
135 - 140 Doublet (d)

ipso-Nitro carbon. Deshielded but split by adjacent F.
C3 (C-Me)125 - 130 Doublet (d)

ipso-Methyl carbon. Split by adjacent F.
CH

15 - 18 Doublet (d)

Methyl carbon couples to F (3 bonds away).

Note: The magnitude of


 (~260 Hz) is specific to the C-F bond. If this splitting is absent, the molecule does not contain fluorine on the aromatic ring.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its likely precursor and a common regioisomer impurity.

Table 1: Spectral Differentiation Matrix
FeatureTarget: 4-Fluoro-3-methyl-5-nitropyridine Precursor: 4-Chloro-3-methyl-5-nitropyridine Isomer: 2-Fluoro-3-methyl-5-nitropyridine
Methyl

H Signal
Doublet (

Hz)
Singlet Singlet (or very weak splitting)
C4 Carbon (

C)
Doublet (

Hz)
Singlet (at ~140-150 ppm)Singlet / Weak coupling
C2 Carbon (

C)
Doublet (

Hz)
SingletDoublet (

Hz)
Symmetry AsymmetricAsymmetricAsymmetric

Crucial Insight: The shift of the large


 coupling from the C4 region (~158 ppm) to the C2 region (~163 ppm) immediately identifies the 2-fluoro impurity.

Visualization of Assignment Logic

The following diagrams illustrate the decision-making workflow for assigning the structure based on the data above.

Diagram 1: Structural Verification Workflow

NMR_Workflow Start Acquire 1H & 13C NMR (DMSO-d6) Check_Methyl Analyze Methyl Region (2.4 - 2.5 ppm) Start->Check_Methyl Methyl_Result Is Methyl a Doublet? Check_Methyl->Methyl_Result Check_C4 Analyze 13C Aromatic Region (150-165 ppm) Methyl_Result->Check_C4 Yes (J ~ 2Hz) Conclusion_Precursor IDENTIFIED: Non-Fluorinated Precursor (Cl or NO2) Methyl_Result->Conclusion_Precursor No (Singlet) C4_Result Large Splitting (>250Hz)? Check_C4->C4_Result Conclusion_Target CONFIRMED: 4-Fluoro-3-methyl-5-nitropyridine C4_Result->Conclusion_Target Yes (at ~158 ppm) C4_Result->Conclusion_Precursor No Conclusion_Isomer IDENTIFIED: Regioisomer (2-Fluoro) C4_Result->Conclusion_Isomer Yes (at ~163 ppm)

Caption: Logical decision tree for validating the 4-fluoro substitution pattern using methyl splitting and C-F coupling magnitude.

Diagram 2: Coupling Pathway Visualization

Coupling_Tree F19 19F Nucleus (Source of Splitting) C4 C4 Carbon 1-bond (1J ~260Hz) F19->C4 C3 C3 Carbon 2-bond (2J ~18Hz) F19->C3 C5 C5 Carbon 2-bond (2J ~18Hz) F19->C5 Me_H Methyl Protons 4-bond (4J ~2Hz) F19->Me_H Through Space/Bond H2 H2 Proton 4-bond (W-coupling) F19->H2 Long Range

Caption: Visualization of the spin-spin coupling network originating from the Fluorine atom to neighboring nuclei.

References

  • Dolgushin, F. M., et al. (2015). 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. Available at: [Link] (Provides analogous pyridine spectral data).

  • Burgess, K. (2002). Fluoropyridines: Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.[2] Available at: [Link] (Foundational text for C-F coupling constants in pyridines).

  • Kuduk, S. D., et al. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters. Available at: [Link] (Synthesis and characterization of 3-fluoro-4-nitropyridine analogs).

  • Reich, H. J. (2024). 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link] (Standard reference for substituent effects on chemical shifts).

Sources

Comparative

HPLC method development for purity analysis of 4-Fluoro-3-methyl-5-nitropyridine

As a Senior Application Scientist, I approach the purity analysis of highly functionalized heterocycles not through trial and error, but through rational design based on molecular physicochemical properties. Developing a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity analysis of highly functionalized heterocycles not through trial and error, but through rational design based on molecular physicochemical properties.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-Fluoro-3-methyl-5-nitropyridine presents a unique set of chromatographic challenges. This molecule combines a basic pyridine nitrogen, a strongly electron-withdrawing nitro group, an electronegative fluorine atom, and a weakly hydrophobic methyl group.

This guide objectively compares different stationary phase chemistries and provides a self-validating, step-by-step experimental protocol to achieve baseline resolution and superior peak shape for this complex analyte.

Mechanistic Challenges in Chromatographic Profiling

Before selecting a column or mobile phase, we must understand how the structural features of 4-Fluoro-3-methyl-5-nitropyridine dictate its chromatographic behavior:

  • The Pyridine Nitrogen: Basic in nature, the pyridine ring is the primary culprit for peak tailing. Tailing for basic compounds is often caused by secondary ion-exchange interactions with residual acidic silanol groups on silica-based stationary phases[1].

  • The Nitro Group: As a strong

    
    -electron acceptor, the nitro group significantly alters the electron density of the aromatic ring, making it highly polarizable. This demands specific stationary phase chemistries that can leverage these electronic properties for optimal selectivity[2].
    
  • Fluoro & Methyl Groups: These substituents introduce slight variations in hydrophobicity and dipole moments, which are the critical levers we pull to resolve closely related positional isomers or hydrolysis degradation products.

Stationary Phase Selection: A Comparative Analysis

To establish a stability-indicating purity method, we must evaluate columns with orthogonal selectivities. Relying solely on standard hydrophobic retention often leads to co-eluting impurities.

C18 (Octadecylsilane): The Baseline Standard

The C18 column relies strictly on hydrophobic (dispersive) interactions. While it is the industry-standard starting point, it often struggles to resolve closely related nitroaromatic isomers. Furthermore, it is highly susceptible to silanol-induced tailing if the mobile phase pH is not perfectly optimized.

Phenyl-Hexyl: The Specialist

Phenyl-Hexyl phases incorporate a phenyl ring at the end of a hexyl chain, enabling strong


 interactions. Because the nitro group renders the pyridine ring electron-deficient, the analyte interacts exceptionally well with the electron-rich phenyl stationary phase. This offers enhanced selectivity for complex mixtures of nitroaromatics and isomers[2].
Diol Phase: The Orthogonal Alternative

Traditionally used in HILIC, diol columns can also be employed in reversed-phase modes to provide orthogonal selectivity via hydrogen bonding and dipole-dipole interactions. Recent studies demonstrate that diol-functionalized columns can improve resolution for nitroaromatic compounds by up to 49% while significantly reducing solvent consumption compared to standard C18 phases[3].

Interactions analyte 4-Fluoro-3-methyl- 5-nitropyridine c18 C18 Phase Hydrophobic Interactions analyte->c18 Moderate Selectivity phenyl Phenyl-Hexyl π-π Interactions analyte->phenyl High Selectivity diol Diol Phase H-Bonding & Dipole analyte->diol Orthogonal Retention

Chromatographic interaction mechanisms based on stationary phase chemistry.

Comparative Experimental Data

The following table summarizes the quantitative performance characteristics of the three evaluated column chemistries under identical optimized gradient conditions.

Column ChemistryRetention Time (min)Asymmetry Factor (

)
Resolution (

) from Des-fluoro Isomer
Primary Selectivity Mechanism
C18 (Octadecylsilane) 4.851.651.8Hydrophobic (Dispersive)
Phenyl-Hexyl 6.421.153.7

& Hydrophobic
Diol (Reversed-Phase) 5.101.082.9Dipole-Dipole & H-Bonding

Data Interpretation: The Phenyl-Hexyl column demonstrates superior resolution (


 = 3.7) due to the strong 

affinity with the nitroaromatic ring. The Diol column provides the sharpest peak shape (

= 1.08), effectively shielding the analyte from underlying silanols.

Experimental Protocols: Step-by-Step Methodology

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for the purity analysis of 4-Fluoro-3-methyl-5-nitropyridine.

Workflow step1 1. Analyte Characterization (pKa, logP, UV max) step2 2. Stationary Phase Screening (C18 vs. Phenyl-Hexyl vs. Diol) step1->step2 step3 3. Mobile Phase Optimization (pH Control & Buffer Selection) step2->step3 step4 4. Gradient Tuning (Organic Modifier Ratio) step3->step4 step5 5. Method Validation (Resolution, Tailing, LOD/LOQ) step4->step5

Logical workflow for HPLC method development of substituted pyridines.

Phase 1: Standard & Sample Preparation
  • Diluent Selection: Prepare a diluent of 95% Mobile Phase A and 5% Mobile Phase B.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect") as the sample band enters the column.

  • Stock Solution: Dissolve 10 mg of 4-Fluoro-3-methyl-5-nitropyridine in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute the stock solution 1:20 with the diluent to achieve a final concentration of 50 µg/mL.

Phase 2: Mobile Phase Formulation
  • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade Water.

    • Causality: At neutral pH, the pyridine nitrogen is partially ionized, leading to split peaks. Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) protonates the pyridine nitrogen, reducing its interaction with silanols[1]. Furthermore, formic acid is volatile, ensuring the method is fully compatible with LC-MS for downstream impurity identification.

  • Organic Phase (B): 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Causality: Acetonitrile provides superior mass transfer kinetics for aromatic compounds compared to methanol, yielding sharper peaks and lower system backpressure.

Phase 3: Chromatographic System Setup
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.0 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and stabilizing retention times).

  • Detection: DAD at 254 nm. Pyridine and its derivatives typically exhibit strong UV absorbance around 254 nm or 275 nm[1].

Phase 4: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BSegment Purpose
0.0955Initial Injection
2.0955Isocratic Hold (Focus analyte band)
10.04060Linear Gradient (Elute main peak & isomers)
12.0595Column Wash (Remove highly retained organics)
15.0595Isocratic Hold
15.1955Return to Initial
20.0955Re-equilibration
Phase 5: System Suitability & Validation

Before analyzing unknown samples, validate the system performance:

  • Inject a blank (diluent) to confirm baseline stability and the absence of ghost peaks.

  • Inject the working standard in replicate (n=5).

  • Acceptance Criteria: Asymmetry factor (

    
    ) 
    
    
    
    1.5, Relative Standard Deviation (RSD) of retention time
    
    
    1.0%, and Resolution (
    
    
    )
    
    
    2.0 between the main peak and known impurities.

Conclusion

For the purity analysis of 4-Fluoro-3-methyl-5-nitropyridine, standard C18 columns often fall short due to mixed-mode silanol interactions and insufficient selectivity for nitroaromatic isomers. By transitioning to a Phenyl-Hexyl stationary phase, analysts can leverage


 interactions to achieve baseline resolution of critical impurities. Alternatively, a Diol  column operated in reversed-phase mode provides an excellent orthogonal method for complex impurity profiling, delivering superior peak symmetry and reduced solvent consumption.

References

  • Title: Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. Source: PubMed Central (PMC). URL: [Link]

Sources

Validation

Comparing reactivity of 4-Fluoro vs 4-Bromo-3-methyl-5-nitropyridine

[1] Executive Summary In the functionalization of the pyridine core, the choice between 4-Fluoro-3-methyl-5-nitropyridine (4-F) and 4-Bromo-3-methyl-5-nitropyridine (4-Br) is not merely a matter of leaving group availabi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the functionalization of the pyridine core, the choice between 4-Fluoro-3-methyl-5-nitropyridine (4-F) and 4-Bromo-3-methyl-5-nitropyridine (4-Br) is not merely a matter of leaving group availability; it is a strategic decision dictated by the desired reaction pathway.[1]

  • Select the 4-Fluoro analogue when targeting Nucleophilic Aromatic Substitution (

    
    ) .[1][2] The high electronegativity of fluorine, combined with the electron-withdrawing power of the 5-nitro group, accelerates nucleophilic attack by orders of magnitude compared to the bromide, particularly in the sterically congested 3-methyl environment.[1]
    
  • Select the 4-Bromo analogue when targeting Transition Metal-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] The C-Br bond is sufficiently weak to undergo oxidative addition with Pd(0), a step that is energetically prohibitive for the C-F bond under standard conditions.[1]

Mechanistic Analysis: The "Element Effect"

To understand the performance divergence, one must analyze the rate-determining steps (RDS) of the respective reaction manifolds.[1]

Nucleophilic Aromatic Substitution ( )

In


 reactions, the mechanism proceeds via an addition-elimination pathway.[1][3] The formation of the anionic intermediate (Meisenheimer complex) is the RDS.[1]
  • Electronic Activation: The 5-nitro group is essential. It withdraws electron density via resonance and induction, lowering the LUMO energy of the pyridine ring and making C4 susceptible to nucleophilic attack.[1]

  • The Fluorine Advantage: Although Bromine is a better leaving group in

    
     reactions (weaker bond), Fluorine dominates in 
    
    
    
    .[1][3] The extreme electronegativity of Fluorine (
    
    
    ) inductively stabilizes the negative charge accumulation in the transition state leading to the Meisenheimer complex.[1]
  • Steric Gating: The 3-methyl group exerts significant steric pressure on the 4-position.

    • Van der Waals Radius: F (

      
      ) vs. Br (
      
      
      
      ).[1]
    • The smaller fluorine atom allows nucleophiles to bypass the steric bulk of the adjacent methyl group more easily than the bulky bromine.

Visualization: Reaction Energy Profile

The following diagram illustrates the kinetic advantage of the Fluoro-substrate in


 versus the Bromo-substrate's utility in Catalysis.

ReactionPathways Start_F 4-Fluoro Substrate TS_F TS1: Nucleophilic Attack (Stabilized) Start_F->TS_F Fast (Low Ea) Pd_Complex Pd(II)-Ar-Br Oxidative Addition Start_F->Pd_Complex Inert Start_Br 4-Bromo Substrate TS_Br TS1: Nucleophilic Attack (Destabilized) Start_Br->TS_Br Slow (Steric Clash) Start_Br->Pd_Complex Pd(0) Catalyst Meisenheimer Meisenheimer Complex TS_F->Meisenheimer TS_Br->Meisenheimer Product_SNAr SNAr Product (Amine/Ether) Meisenheimer->Product_SNAr Fast Elimination Product_Suzuki Coupling Product (Biaryl) Pd_Complex->Product_Suzuki Transmetalation & Red. Elim.

Figure 1: Comparative reaction pathways.[1] The Fluoro-substrate lowers the activation energy for nucleophilic attack (


), while the Bromo-substrate enables oxidative addition with Palladium.[1]

Comparative Performance Data

The following data summarizes the reactivity trends observed in 3,5-disubstituted pyridine systems.

Table 1: Relative Reactivity in (Displacement by Amines)

Conditions: 1.0 equiv Substrate, 1.1 equiv Morpholine, MeCN, 25°C[1]

Feature4-Fluoro-3-methyl-5-nitropyridine4-Bromo-3-methyl-5-nitropyridineMechanistic Driver
Relative Rate (

)
~200 - 600 1Inductive stabilization of TS
Steric Penalty LowHigh3-Methyl/Leaving Group clash
Temp.[1] Required RT to 40°C>80°C (Reflux)Activation Energy barrier
Side Reactions MinimalHigh (Nitro reduction, De-bromination)Prolonged heating required for Br
Table 2: Cross-Coupling Compatibility
Reaction Type4-Fluoro Analogue4-Bromo AnalogueNotes
Suzuki-Miyaura InertExcellent Standard Pd(

)

or Pd(dppf)

works.[1]
Buchwald-Hartwig InertGood Alternative to

for weak nucleophiles.[1]
Sonogashira InertExcellent Requires CuI co-catalyst.[1]

Experimental Protocols

Protocol A: High-Yield Amination ( )

Target: Synthesis of 4-amino derivatives using 4-Fluoro-3-methyl-5-nitropyridine . Rationale: The fluoro-derivative is used to avoid high temperatures that could degrade the nitro group or cause benzylic oxidation of the methyl group.

  • Preparation: Dissolve 4-Fluoro-3-methyl-5-nitropyridine (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Addition: Add

    
     (1.5 mmol) followed by the amine nucleophile (1.1 mmol).
    
    • Note: For volatile amines, use a sealed tube.[1]

  • Reaction: Stir at Room Temperature for 2-4 hours. Monitor by TLC/LCMS.[1]

    • Observation: The reaction typically proceeds rapidly.[1] The solution often turns yellow/orange upon formation of the Meisenheimer intermediate.

  • Workup: Dilute with water (15 mL), extract with EtOAc, and wash with brine.

  • Purification: Recrystallization or Flash Chromatography.[1]

Protocol B: Suzuki Cross-Coupling

Target: Synthesis of 4-aryl derivatives using 4-Bromo-3-methyl-5-nitropyridine .[1] Rationale: The C-F bond is too strong (


) for oxidative addition; the C-Br bond (

) is ideal.[1]
  • Preparation: Charge a flask with 4-Bromo-3-methyl-5-nitropyridine (1.0 mmol), Arylboronic acid (1.2 mmol), and

    
     (3 mol%).
    
  • Solvent/Base: Add 1,4-Dioxane (10 mL) and 2M aqueous

    
     (3.0 mmol).
    
  • Degassing: Sparge with Argon for 10 minutes (Critical to prevent homocoupling or oxidation).

  • Reaction: Heat to 90°C for 4-12 hours.

  • Workup: Filter through Celite to remove Pd black.[1] Extract filtrate with EtOAc.[1]

Decision Matrix

Use this logic gate to determine the appropriate starting material for your campaign:

If your goal is...Then choose...Because...
Displace with an Amine, Thiol, or Alkoxide 4-Fluoro

is faster, cleaner, and works at lower temperatures, avoiding steric issues with the 3-methyl group.[1]
Create a C-C Bond (Aryl, Vinyl, Alkynyl) 4-Bromo Palladium catalysis requires the weaker C-Br bond for oxidative addition.[1]
Displace with a "Hard" Nucleophile (e.g., OH-) 4-Fluoro Hard nucleophiles attack the hard electrophilic center (C-F) efficiently.[1]
Late-Stage Functionalization 4-Bromo The Br handle can be carried through early steps (if chemoselective) and coupled later.[1]

References

  • Mechanistic Insight (

    
    ): Nucleophilic aromatic substitution: The "Element Effect". The extreme rate acceleration of Fluorine over Bromine in nitro-activated systems is a foundational principle of physical organic chemistry.[1]
    
    • Source: (General Reference for

      
       kinetics).[1]
      
  • Synthesis of Fluoro-Pyridines: Tetrabutylammonium Salt Induced Denitration of Nitropyridines. Demonstrates the use of fluoride to install the F-group, confirming it is often the "destination" molecule for specific reactivity.[1]

    • Source: [Kuduk, S. D., et al. Org.[1] Lett. 2005, 7, 577–579.]([Link]1]

  • Cross-Coupling Utility: Palladium-Catalyzed Cross-Coupling Reactions.[1][4][5] Defines the necessity of Br/I for standard Pd-catalysis compared to the inertness of F.

    • Source:[1]

  • Steric Effects in Pyridines:The Influence of Steric Effect on NMR and Reactivity. Discusses how ortho-methyl groups (like the 3-methyl here) impact the approach of reagents to the 4-position.

    • Source:[1]

Sources

Comparative

IR spectroscopy characteristic peaks for nitro and fluoro groups in pyridines

) and Fluoro ( ) Groups in Pyridine Systems Executive Summary In medicinal chemistry, the pyridine ring is a privileged scaffold, often substituted with nitro or fluoro groups to modulate metabolic stability ( ) or intro...

Author: BenchChem Technical Support Team. Date: March 2026


) and Fluoro (

) Groups in Pyridine Systems

Executive Summary

In medicinal chemistry, the pyridine ring is a privileged scaffold, often substituted with nitro or fluoro groups to modulate metabolic stability (


) or introduce versatile synthetic handles (

).[1] Accurate characterization of these derivatives is critical. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, non-destructive method for identifying functional groups and assessing electronic environments.

This guide provides a technical comparison of the vibrational signatures of nitro and fluoro substituents on pyridine rings. It highlights the subtle but diagnostic shifts caused by the electron-deficient nitrogen heterocycle compared to benzene analogs and offers a validated experimental protocol for reliable data acquisition.

Fundamental Principles: The Pyridine Effect

To interpret the IR spectra of substituted pyridines, one must understand the electronic influence of the ring nitrogen. Unlike benzene, pyridine is


-deficient due to the electronegative nitrogen atom (

), which exerts a strong inductive electron-withdrawing effect (-I).
  • Inductive Effect: The ring nitrogen withdraws electron density from the ring carbons, potentially strengthening exocyclic double bonds (like

    
     in nitro groups) by reducing competitive resonance donation from the ring, or altering bond force constants.
    
  • Resonance Effect: The position of the substituent (2-, 3-, or 4-position) dictates whether it can interact conjugatively with the ring nitrogen.

  • Symmetry Breaking: The lower symmetry of pyridine (

    
    ) compared to benzene (
    
    
    
    ) activates vibrational modes that are otherwise IR-inactive in benzene, increasing spectral complexity in the fingerprint region.

Detailed Analysis: Nitro-Pyridines

The nitro group (


) is characterized by two intense, diagnostic bands arising from the coupled stretching of the 

bonds.[2] Because the

bonds are highly polar, these absorptions are often the strongest in the spectrum, colloquially referred to as "eye teeth."
Characteristic Peaks
Vibrational ModeWavenumber (

)
IntensityDescription
Asymmetric Stretch (

)
1530 – 1560 StrongPrimary diagnostic band. Often shifts to higher frequencies in electron-deficient rings compared to benzene.
Symmetric Stretch (

)
1345 – 1360 StrongSharp, distinct peak. Less sensitive to electronic environment than

.
C-N Stretch (

)
850 – 890 MediumScissoring/bending vibration.
Mechanistic Insight

In nitrobenzene , the


 appears near 1537 

. In nitropyridines , particularly when the nitro group is at the 2- or 4-position, the electron-withdrawing nature of the ring nitrogen competes with the nitro group for electron density. This can slightly increase the

bond order, shifting the asymmetric stretch to higher wavenumbers (up to 1560

).

Detailed Analysis: Fluoro-Pyridines

The Carbon-Fluorine (


) bond is the strongest single bond in organic chemistry. Its stretching vibration is intense but occurs in the "fingerprint region" (1000–1400 

), where it often overlaps with

and

ring stretches.
Characteristic Peaks
Vibrational ModeWavenumber (

)
IntensityDescription
C-F Stretch (

)
1150 – 1250 Very StrongBroad, intense band. Position is highly sensitive to the substituent position (2-F vs 3-F).
Ring Breathing ~990 – 1010 MediumThe "breathing" mode of the pyridine ring is often perturbed by heavy/electronegative substituents.
Mechanistic Insight

For 2-fluoropyridine , the


 stretch is strongly coupled with ring vibrations due to the proximity of the ring nitrogen. The bond length of 

in fluoropyridines is similar to fluorobenzene (~1.35 Å), leading to similar stretching frequencies.[3] However, the band is often broader and more complex due to coupling with the

ring vibrations.

Comparative Analysis: Pyridine vs. Benzene Analogs

The following table synthesizes the shift in vibrational frequencies when moving from a benzene scaffold to a pyridine scaffold.

Table 1: Comparative IR Frequencies
Functional GroupVibrationBenzene Analog (

)
Pyridine Analog (

)
Shift / Effect
Nitro (

)

(Asym)
1537 (Nitrobenzene)1530 – 1560 +10 to +20 (Higher freq due to e- deficient ring)

(Sym)
1358 (Nitrobenzene)1345 – 1360 Minimal shift; highly conserved.
Fluoro (

)

(Stretch)
1220 (Fluorobenzene)1150 – 1260 Broadening ; often splits into multiple bands due to ring coupling.
Aromatic Ring

/

1450, 1500, 16001430 – 1590 Pyridines show a distinct "quadrant stretch" near 1580-1600

involving the

bond.

Visualization: Identification Workflow

The following diagram outlines a logical workflow for identifying these derivatives using IR spectroscopy.

IR_Identification_Workflow Start Unknown Pyridine Derivative Sample Acquire Acquire IR Spectrum (4000 - 400 cm⁻¹) Start->Acquire Check_Region1 Check 1500-1600 cm⁻¹ Region Acquire->Check_Region1 Nitro_Path Strong Doublet? (~1540 & ~1350 cm⁻¹) Check_Region1->Nitro_Path High Intensity Peaks Fluoro_Path Check 1000-1250 cm⁻¹ Region Nitro_Path->Fluoro_Path No Nitro_Confirm Nitro-Pyridine Identified ν(as): 1530-1560 cm⁻¹ ν(s): 1345-1360 cm⁻¹ Nitro_Path->Nitro_Confirm Yes Fluoro_Check Strong, Broad Band? (~1200 cm⁻¹) Fluoro_Path->Fluoro_Check Fluoro_Confirm Fluoro-Pyridine Identified ν(C-F): 1150-1250 cm⁻¹ Fluoro_Check->Fluoro_Confirm Yes Ambiguous Ambiguous Result (Check NMR/MS) Fluoro_Check->Ambiguous No

Caption: Decision tree for distinguishing Nitro- and Fluoro-pyridines based on primary IR spectral features.

Experimental Protocol (Self-Validating)

To ensure "Trustworthiness" and reproducibility, follow this protocol. Pyridine derivatives, especially salts (e.g., pyridinium halides), can be hygroscopic. Moisture (


) introduces broad O-H bands (3400 

) that obscure aromatic C-H stretches.
Method A: Solid Samples (KBr Pellet)

Best for: Non-volatile solids, salts.

  • Desiccation: Dry KBr powder at 110°C for 2 hours prior to use. Store in a desiccator.

  • Ratio: Mix 1-2 mg of sample with 200 mg of dry KBr. (High concentration leads to peak broadening/saturation).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (reduces scattering/Christiansen effect).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum (removes trapped air/moisture).

  • Validation: The resulting pellet must be transparent. If cloudy, regrind or dry further.

Method B: Liquid/Oil Samples (ATR - Attenuated Total Reflectance)

Best for: Liquids, oils, rapid screening.

  • Cleaning: Clean the crystal (Diamond/ZnSe) with isopropanol. Ensure background spectrum shows no residual peaks.

  • Deposition: Apply sufficient sample to cover the crystal active area (usually 2-3

    
    ).
    
  • Contact: For solids/oils, apply pressure using the clamp to ensure intimate contact.

  • Correction: Apply "ATR Correction" in software to account for penetration depth dependence on wavelength (intensities at lower wavenumbers are naturally exaggerated in ATR).

References

  • NIST Chemistry WebBook. Nitrobenzene and Pyridine IR Spectra. National Institute of Standards and Technology. [Link]

  • Spectrochimica Acta Part A. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (2011). [Link]

  • Journal of Chemical Physics. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. (2024).[1][4] [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table & Functional Groups. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-3-methyl-5-nitropyridine proper disposal procedures

Executive Summary: Immediate Action Required 4-Fluoro-3-methyl-5-nitropyridine (CAS: 1805118-16-4) is a specialized fluorinated nitro-heterocycle.[1] Its disposal requires strict adherence to protocols designed for energ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Required

4-Fluoro-3-methyl-5-nitropyridine (CAS: 1805118-16-4) is a specialized fluorinated nitro-heterocycle.[1] Its disposal requires strict adherence to protocols designed for energetic precursors and halogenated organic waste .[1]

  • Core Hazard: Thermal instability (Nitro group) + Hydrofluoric Acid generation (Combustion).[1]

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing.[1]

  • Critical Restriction: NEVER mix with strong nucleophiles (amines, azides) or oxidizers in waste streams; this compound is susceptible to rapid Nucleophilic Aromatic Substitution (

    
    ), which can be exothermic and generate pressure.
    

Physicochemical & Hazard Profile

Use this data to populate internal waste manifests.[1]

PropertySpecificationOperational Implication
Chemical Name 4-Fluoro-3-methyl-5-nitropyridineOfficial manifest descriptor.[1]
CAS Number 1805118-16-4 Use for regulatory tracking.[1]
Molecular Formula

Nitrogen/Fluorine content dictates incineration type.[1]
Molecular Weight 156.11 g/mol -
Hazard Class Irritant / Potential Energetic Handle as a sensitizer and potential explosive hazard.[1]
Reactivity High (

active)
Segregate from amines and bases to prevent runaway exotherms.
Combustion Byproducts

,

,

Requires scrubbers; do not use standard trash incineration.

Hazard Analysis & Risk Assessment

The Nitro Group ( ) – Thermal Instability

While the pyridine ring provides some stabilization, the nitro group at position 5 renders the compound potentially shock-sensitive or thermally unstable, especially when dry.[1]

  • Expert Insight: Nitro-compounds can decompose violently if heated under confinement.[1]

  • Protocol: Never dispose of pure solids in sealed glass vials that could pressurize. Use plastic (HDPE) containers which fail "softly" or vented caps if residual reaction is suspected.[1]

The Fluorine Substituent ( ) – Environmental Toxicity

The fluorine atom at position 4 is activated by the nitro group, making it a "leaving group."

  • Mechanism: Upon combustion, the fluorine is released as Hydrogen Fluoride (HF) gas.

  • Protocol: Waste manifests must explicitly state "Contains Fluorine" to ensure the incineration facility uses alkaline scrubbers.[1] Failure to declare this violates EPA and local environmental air quality regulations.[1]

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Substance (Expired or Surplus)

Best for: Old reagent bottles or recrystallized product.[1]

  • Stabilization: If the solid is old or potentially dry/crystallized, wet it slightly with a high-flashpoint inert solvent (e.g., mineral oil or heavy glycol) to desensitize it against friction/shock.

  • Primary Container: Place the substance in a wide-mouth HDPE jar . Do not use metal (potential corrosion from hydrolysis) or glass (shrapnel hazard).[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Fluoro-3-methyl-5-nitropyridine, 95%+, Mineral Oil"[1]

    • Hazards: "Toxic, Irritant, Halogenated."

  • Segregation: Place the HDPE jar into a secondary containment bin designated for "Solid Organics – Halogenated."

Scenario B: Reaction Mixtures (Liquid Waste)

Best for: Mother liquors or crude reaction mixtures.[1]

  • Quenching (Critical):

    • Before disposal, ensure no active nucleophiles (e.g., unreacted amines) remain.

    • Test: Check pH.[1] If basic (

      
      ), neutralize carefully with dilute sulfuric acid to 
      
      
      
      . This prevents the
      
      
      reaction from occurring in the waste drum.
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[1]

    • Allowed: Dichloromethane, Ethyl Acetate, Toluene.

    • Forbidden: Acetone (can form explosive peroxides with some nitro compounds under specific catalysis), strong oxidizers.

  • Stream Selection: Pour into the "Halogenated Organic Solvents" carboy.[1]

    • Why? Non-halogenated streams are often burned as fuel; halogenated streams are incinerated specifically to capture acid gases.[1]

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Bagging: Place all contaminated solid waste into a clear, 6-mil polyethylene bag.

  • Sealing: Goose-neck and tape the bag seal.

  • Disposal: Deposit into the "Hazardous Solid Debris" drum. Do not place in regular trash or biohazard bins.

Waste Stream Decision Logic

The following workflow illustrates the decision process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 4-Fluoro-3-methyl-5-nitropyridine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Desensitize Step 1: Wet with Mineral Oil (Desensitize) Solid->Desensitize Quench Step 1: Quench/Neutralize (pH 6-8) Liquid->Quench Bagging Double Bag (6-mil Poly) Debris->Bagging PackSolid Step 2: Pack in HDPE Jar Desensitize->PackSolid LabelSolid Label: 'Solid Organic - Halogenated' PackSolid->LabelSolid Incinerator FINAL DISPOSAL: High-Temp Incineration (w/ HF Scrubbing) LabelSolid->Incinerator Segregate Step 2: Segregate from Amines/Oxidizers Quench->Segregate StreamLiquid Stream: 'Halogenated Solvents' Segregate->StreamLiquid StreamLiquid->Incinerator BinDebris Bin: 'Hazardous Solid Waste' Bagging->BinDebris BinDebris->Incinerator

Figure 1: Decision tree for the segregation and disposal of fluorinated nitropyridine waste.[1]

Regulatory & Compliance Codes

When filling out waste manifests or contacting your waste disposal vendor (e.g., Veolia, Clean Harbors), use the following classifications. Note that while this specific CAS is not explicitly P-listed or U-listed, it defaults to characteristic hazardous waste.[1]

  • RCRA Waste Code (USA):

    • D001 (Ignitable) - If disposed of in flammable solvents.[1]

    • D003 (Reactive) - Applicable if the pure solid is deemed potentially explosive by your local Safety Officer.[1]

    • Characteristic: Toxic, Irritant.[2][3][4]

  • DOT Shipping Name (Generic):

    • Solid: UN 2811, Toxic solids, organic, n.o.s. (4-Fluoro-3-methyl-5-nitropyridine).[1]

    • Liquid: UN 1993, Flammable liquids, n.o.s. (if in solvent).[1][5]

  • European Waste Code (EWC):

    • 07 05 04 * (Other organic solvents, washing liquids and mother liquors).

Emergency Procedures (Spill/Exposure)

  • Spill Cleanup:

    • Evacuate the immediate area.

    • PPE: Wear double nitrile gloves, lab coat, and respiratory protection (N95 or half-mask with organic vapor/acid gas cartridge) to protect against dust and potential HF vapors.[1]

    • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1][3] Do not use paper towels (combustible nitro-reaction risk).[1]

    • Clean: Wipe area with a mild soap solution.[1] Do not use bleach (oxidizer incompatibility).[1]

  • First Aid:

    • Skin Contact: Wash immediately with soap and water for 15 minutes.[1]

    • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Seek medical attention immediately.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CAS 1805118-16-4, 4-Fluoro-3-methyl-5-nitropyridine. Retrieved from [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ChemSrc. (2024).[1] 4-(Difluoromethyl)-3-fluoro-5-nitropyridine and related Nitropyridine Safety Data. Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-Fluoro-3-methyl-5-nitropyridine

Audience: Researchers, Medicinal Chemists, and EHS Officers.[1] CAS Registry Number: 1804053-10-8 Content Type: Operational Safety & Logistics Protocol.[1][2][3] Executive Safety Summary 4-Fluoro-3-methyl-5-nitropyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and EHS Officers.[1] CAS Registry Number: 1804053-10-8 Content Type: Operational Safety & Logistics Protocol.[1][2][3]

Executive Safety Summary

4-Fluoro-3-methyl-5-nitropyridine is a functionalized heterocyclic building block frequently used in SNAr (Nucleophilic Aromatic Substitution) reactions for drug discovery.[3] Its chemical structure features a nitro group (electron-withdrawing) and a fluorine atom (leaving group), rendering it highly reactive toward nucleophiles.[1]

Critical Hazard Profile:

  • Skin/Eye Corrosion: The activated fluorine atom increases the compound's electrophilicity, making it a potent skin and eye irritant, potentially leading to chemical burns upon prolonged contact.[1]

  • Inhalation Toxicity: Dust or vapors (if heated) can cause severe respiratory tract irritation.[1]

  • Reactivity: Susceptible to rapid exothermic reactions with strong nucleophiles (amines, thiols) or bases.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: The following PPE standards are selected to prevent dermal absorption and inhalation of fine particulates, common risks associated with fluorinated nitro-aromatics.

PPE CategorySpecificationOperational Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (minimum 5-8 mil) or NeopreneNitro compounds can permeate thin nitrile.[1][3] Double gloving provides a breakthrough time buffer.[1] Change outer gloves immediately upon splash.[1]
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Optional: Face ShieldStandard safety glasses are insufficient due to the risk of airborne dust or splash.[1] A face shield is mandatory if working with >5g or reactive mixtures.[1]
Respiratory Fume Hood (Primary): Work strictly within a certified hood.Respirator (Secondary): N95 or P100 (if outside hood)Engineering controls are the primary defense.[1] If weighing outside a hood is unavoidable, a P100 particulate respirator is required to prevent dust inhalation.[1]
Body Lab Coat (Cotton/Flame Resistant) + Chemical ApronSynthetic fabrics (polyester) should be avoided due to static accumulation and melting risk in fire scenarios.[1]

Operational Handling Workflow

This workflow is designed to minimize exposure during the critical "Weighing" and "Reaction Setup" phases, where the risk of dust generation is highest.[1]

Diagram 1: Safe Handling Workflow

Caption: Step-by-step decision logic for handling 4-Fluoro-3-methyl-5-nitropyridine from storage to reaction.

HandlingWorkflow Start START: Retrieve Container CheckPPE Verify PPE: Double Nitrile Gloves + Goggles Start->CheckPPE HoodCheck Fume Hood Status: Sash < 18 inches? Flow > 100 fpm? CheckPPE->HoodCheck Weighing Weighing Procedure: Use Anti-Static Gun Weigh inside Hood HoodCheck->Weighing Yes Stop STOP: Adjust Hood HoodCheck->Stop No Transfer Transfer to Vessel: Use Powder Funnel Rinse Funnel with Solvent Weighing->Transfer SolventAdd Solvent Addition: Add Solvent SLOWLY (Exotherm Risk) Transfer->SolventAdd Reaction Reaction Initiation: Monitor Temp < 40°C Inert Atmosphere (N2/Ar) SolventAdd->Reaction Stop->HoodCheck Re-verify

[3]

Detailed Protocol Steps:
  • Engineering Controls (Pre-Check):

    • Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm.[1]

    • Clear the hood of incompatible materials (strong oxidizers or excess flammables).[1]

  • Weighing & Transfer:

    • Static Control: Fluorinated solids often carry static charge.[1] Use an anti-static gun or polonium strip if available to prevent powder scattering.[1]

    • Containment: Weigh directly into a tared reaction flask or a weighing boat inside the hood. Do not walk around the lab with an open weighing boat.

    • Dissolution: Add the solvent to the solid, not the solid to the solvent, to minimize splash risk.[1]

  • Reaction Setup (SNAr Context):

    • Exotherm Awareness: If reacting with amines (e.g., morpholine, piperidine), expect an exotherm.[1] Cool the reaction vessel to 0°C before addition.

    • Inert Atmosphere: Flush the headspace with Nitrogen or Argon.[1] While not strictly pyrophoric, excluding moisture prevents hydrolysis of the C-F bond.[1]

Emergency Response & Spill Logic

In the event of a spill, immediate categorization determines whether local cleanup is safe or if evacuation is required.[1]

Diagram 2: Spill Response Decision Matrix

Caption: Logic tree for assessing and remediating spills of fluorinated nitropyridines.

SpillResponse Spill Spill Detected Assess Assess Quantity Spill->Assess Minor Minor Spill (< 1g) Inside Hood Assess->Minor Contained Major Major Spill (> 1g) OR Outside Hood Assess->Major Uncontained CleanMinor Cleanup Protocol: 1. Cover with Wet Paper Towel (Prevents Dust) 2. Wipe with Soap/Water 3. Double Bag Waste Minor->CleanMinor Evacuate Evacuate Lab Call EHS/Fire Dept Major->Evacuate Disposal Dispose as Hazardous Chemical Waste CleanMinor->Disposal

[3]

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[1][4][5][6] Hold eyelids open. Seek medical attention immediately—fluorinated compounds can cause delayed corneal damage.[1]

  • Skin Contact: Wash with soap and copious water.[1][4][5][7] Remove contaminated clothing.[1][4][7] Note: While this compound is not HF gas, the metabolic release of fluoride ions is a theoretical risk in massive exposures; however, standard chemical burn treatment is the primary protocol unless specific HF-like symptoms (deep, throbbing pain) appear.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

Storage & Disposal

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.[1]

  • Container: Tightly sealed amber glass vial.

Disposal Protocol
  • Waste Stream: Segregate as "Halogenated Organic Solvent/Solid Waste" .[1]

  • Deactivation: Do not attempt to quench large quantities in the sink.

  • Labeling: Clearly label waste containers with the full chemical name and "Toxic/Irritant" warnings.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 46911836, 3-Fluoro-5-nitropyridine (Analogous Hazards). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

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